Boc-allo-Ile-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals
An essential building block for the synthesis of novel peptides, N-tert-Butoxycarbonyl-L-allo-isoleucine (Boc-allo-Ile-OH) is a protected amino acid derivative crucial in the fields of peptide chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed protocol for its application in solid-phase peptide synthesis.
This compound is a diastereomer of the more common Boc-L-isoleucine, differing in the stereochemistry at the β-carbon. This subtle structural variance can significantly influence the conformational properties of the resulting peptides, making it a valuable tool for researchers aiming to modulate the biological activity and pharmacokinetic profiles of peptide-based therapeutics. Its use allows for the introduction of stereochemical diversity in peptide chains, which can impact binding affinity to biological targets and proteolytic stability.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value |
| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 35264-07-4[1] |
| Molecular Formula | C₁₁H₂₁NO₄[1] |
| Molecular Weight | 231.29 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 60-64 °C[1] |
| Solubility | Soluble in methanol, insoluble in water.[1] |
| SMILES String | CC--INVALID-LINK----INVALID-LINK--C(O)=O |
| InChI Key | QJCNLJWUIOIMMF-SFYZADRCSA-N |
Chemical Structure
The structure of this compound consists of the L-allo-isoleucine core with its α-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the amino terminus during peptide bond formation. The Boc group is typically removed under acidic conditions.
Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model hexapeptide incorporating this compound using a Merrifield resin.[1]
Materials:
-
Boc-L-allo-isoleucine (this compound)
-
Other required Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH)
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Methodology:
1. Resin Swelling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.[1]
2. First Amino Acid Coupling (Esterification):
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH, 3 equivalents) in a minimal amount of DMF.[1]
-
Add cesium carbonate (1.5 equivalents) and dissolve the resulting cesium salt in DMF.[1]
-
Add the solution to the swelled resin and heat the mixture at 50°C for 18 hours.[1]
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.[1]
3. Peptide Chain Elongation (for each subsequent amino acid):
-
Boc Deprotection:
-
Neutralization:
-
Coupling (incorporation of this compound or other amino acids):
- Dissolve the next Boc-amino acid (e.g., this compound, 3 equivalents) and HOBt (3 equivalents) in DMF.[1]
- Add DCC (3 equivalents) to the solution and stir for 10 minutes at 0°C.[1]
- Add the activated amino acid solution to the resin and shake for 2-4 hours.[1]
- Monitor the coupling reaction using a Kaiser test.[1]
- Wash the resin with DMF and DCM.[1]
4. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.[1]
-
In a specialized HF apparatus, add anisole as a scavenger.[1]
-
Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.[1]
-
Evaporate the HF under vacuum.[1]
Logical Workflow of Boc-SPPS
The following diagram illustrates the cyclical nature of the Boc-SPPS process.
References
Physicochemical Properties of Boc-allo-isoleucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Boc-allo-isoleucine, a crucial chiral building block in peptide synthesis and drug discovery. The distinct stereochemistry of the allo-isomer, compared to the more common L-isoleucine, offers unique conformational constraints that can significantly influence the biological activity and pharmacokinetic profiles of synthetic peptides.[1][2] This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a workflow for its application in solid-phase peptide synthesis.
Core Physicochemical Properties
The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the allo-isoleucine moiety in organic solvents commonly used in peptide synthesis.[3] While data for both L- and D- enantiomers of Boc-allo-isoleucine are available, this guide focuses on the properties of the allo-diastereomer in general, with specific data points noted where available.
Data Presentation
The quantitative physicochemical properties of Boc-allo-isoleucine are summarized in the tables below. It is important to note that properties can vary slightly between different enantiomers (Boc-L-allo-isoleucine and Boc-D-allo-isoleucine) and may be influenced by experimental conditions.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][4][5] |
| Molecular Weight | 231.29 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid/crystalline powder | [2][6] |
| CAS Number (L-form) | 35264-07-4 | [2][5] |
| CAS Number (D-form) | 55780-90-0 | [1][4][7] |
Table 2: Thermal and Optical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point (L-form) | 60-64 °C | Not specified | [2] |
| Melting Point (D-form) | 56-61 °C | Not specified | [1] |
| Boiling Point (D-form) | 356.0 ± 25.0 °C | at 760 mmHg | [8] |
| Optical Rotation [α]²⁰/D (L-form) | Data not widely available | c=2 in acetic acid or methanol | [2] |
| Optical Rotation [α]²⁵/D (D-form) | -5 ± 2° | c=1.499 in MeOH | [1] |
Table 3: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | Soluble in methanol, expected to have a similar profile to Boc-L-isoleucine which is insoluble in water. | [2][6] |
| pKa (carboxyl group of Isoleucine) | ~2.36 | [9][10] |
| pKa (amino group of Isoleucine) | ~9.60 - 9.68 | [9][10] |
Note: pKa values are for the parent amino acid, isoleucine. The Boc-protection of the amino group will alter the pKa of the carboxyl group, and the amino group's pKa is not relevant for the protected molecule.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and for the application of Boc-allo-isoleucine in peptide synthesis are provided below.
Determination of Melting Point
Objective: To determine the temperature range over which the solid Boc-allo-isoleucine transitions to a liquid.
Methodology:
-
A small, dry sample of crystalline Boc-allo-isoleucine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of Boc-allo-isoleucine, which is indicative of its chiral nature.
Methodology:
-
A solution of Boc-allo-isoleucine is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a specified solvent (e.g., methanol) to achieve a known concentration (c).[1]
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length (l).
-
The optical rotation (α) is measured at a specific temperature (e.g., 25°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[1]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c).
Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide
Objective: To incorporate Boc-allo-isoleucine into a peptide chain using solid-phase synthesis. This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-allo-Ile-Arg).[2]
Methodology:
-
Resin Swelling: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes.[2]
-
First Amino Acid Coupling: The first protected amino acid, Boc-Arg(Tos)-OH, is coupled to the resin.[2]
-
Deprotection: The Boc protecting group is removed from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[2]
-
Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.[2]
-
Coupling: The next Boc-protected amino acid in the sequence (Boc-allo-isoleucine) is activated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and coupled to the free amino group on the resin. The reaction progress is monitored using a Kaiser test.[2]
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[2]
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Analytical Differentiation of Diastereomeric Peptides
Objective: To distinguish between peptides containing isoleucine and allo-isoleucine residues.
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The purified peptide is dissolved in a suitable deuterated solvent.[2]
-
1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) are acquired.[2]
-
The chemical shifts and coupling constants of the α- and β-protons of the isoleucine/allo-isoleucine residue are analyzed, as they are sensitive to the local stereochemistry and can be used to differentiate the diastereomers.[2][11]
-
Visualizations
The following diagrams illustrate key workflows related to the use of Boc-allo-isoleucine.
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-allo-isoleucine.
Caption: Analytical workflow for peptides synthesized with Boc-allo-isoleucine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Boc-allo-Ile-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. cdn.wou.edu [cdn.wou.edu]
- 10. peptideweb.com [peptideweb.com]
- 11. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-allo-isoleucine, commonly referred to as Boc-allo-Ile-OH, is a protected amino acid derivative crucial for the synthesis of peptides. As a diastereomer of isoleucine, the unique stereochemistry of the allo-isoleucine residue can significantly influence the conformational properties and biological activity of the resulting peptide. This technical guide provides comprehensive information on the properties, synthesis, and application of this compound for professionals in chemical biology, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the stepwise and controlled assembly of amino acids into a peptide chain, preventing unwanted side reactions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 35264-07-4 | |
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 60-64 °C | |
| Purity | ≥99.0% (TLC) | |
| Synonyms | Boc-L-alloisoleucine |
Application in Peptide Synthesis
This compound is a key building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of an allo-isoleucine residue can be a strategic choice to modulate the structure and function of a peptide. The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl protection strategy in SPPS.[1][2]
While both Boc-L-isoleucine and Boc-L-allo-isoleucine can be incorporated into a growing peptide chain using standard coupling reagents, the different spatial arrangement of the side chain in the allo-isomer may lead to subtle differences in reaction kinetics due to steric hindrance.[3]
Experimental Protocols
Detailed methodologies for the key steps in peptide synthesis involving this compound are provided below. These protocols are based on established procedures for Boc-protected amino acids.
1. Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.
-
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
10% Diisopropylethylamine (DIEA) in DCM
-
-
Protocol:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to cleave the Boc group.[2][3]
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.[3]
-
Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step.[3]
-
Wash the resin again with DCM to remove excess DIEA, rendering the peptide-resin ready for the next coupling cycle.[3]
-
2. Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of a this compound residue onto the deprotected N-terminus of a resin-bound peptide chain using a carbodiimide activation method.
-
Materials:
-
Deprotected peptide-resin
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Protocol:
-
In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (3 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.[3]
-
Add the activated this compound solution to the swelled and deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[3]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[3]
-
3. Solution-Phase Synthesis of a Dipeptide using this compound
This protocol outlines the synthesis of a dipeptide in solution, followed by purification.
-
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
5% NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Protocol:
-
Activation: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir the activation mixture at 0°C for 30 minutes.
-
Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add DIEA (2.5 equivalents). Add this solution to the activated this compound mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate.
-
Wash the organic solution sequentially with 1 M HCl (twice), 5% NaHCO₃ solution (twice), and brine (once).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide by silica gel column chromatography.
-
Experimental Workflow and Diagrams
The following diagram illustrates a typical workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.
Caption: A single cycle of solid-phase peptide synthesis (SPPS) for the incorporation of this compound.
As this compound is a synthetic building block, it is not directly involved in cellular signaling pathways. Instead, it is used to synthesize peptides which can then be studied for their role in such pathways. The diagram below illustrates the logical relationship from the chemical reagent to its application in biological research.
Caption: From chemical reagent to biological application of peptides synthesized with this compound.
References
Synthesis and Characterization of Boc-L-allo-Isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-Butoxycarbonyl)-L-allo-isoleucine (Boc-L-allo-Ile-OH), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug discovery. This document outlines a standard synthesis protocol, purification methods, and detailed characterization techniques.
Introduction
Boc-L-allo-isoleucine is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. As a diastereomer of the proteinogenic amino acid L-isoleucine, its incorporation into peptide chains can significantly influence the resulting peptide's conformation, biological activity, and proteolytic stability. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. This guide details the necessary procedures to synthesize and rigorously characterize this important compound.
Synthesis of Boc-L-allo-Ile-OH
The most common and efficient method for the synthesis of Boc-L-allo-Ile-OH is the reaction of L-allo-isoleucine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the corresponding carbamate.
Experimental Protocol: Synthesis
Materials:
-
L-allo-isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in 1 M NaOH solution and cool the mixture to 0°C in an ice bath.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane to the cooled amino acid solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Work-up:
-
Adjust the pH of the reaction mixture to approximately 10 with 1 M NaOH.
-
Wash the aqueous phase with diethyl ether to remove any unreacted Boc anhydride and byproducts.
-
Acidify the aqueous phase to a pH of 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Final Product: The resulting product, Boc-L-allo-Ile-OH, is typically a white to off-white solid. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Expected Yield: 90-95%
Synthesis Workflow
Caption: Workflow for the synthesis of Boc-L-allo-Ile-OH.
Characterization of Boc-L-allo-Ile-OH
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-allo-Ile-OH. The following analytical techniques are recommended.
Physicochemical and Spectroscopic Data
| Property | Boc-L-allo-isoleucine | Boc-L-isoleucine (for comparison) |
| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 35264-07-4 | 13139-16-7 |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | 60-64 °C[1] | 66-69 °C[1] |
| Solubility | Soluble in methanol, insoluble in water[1] | Soluble in methanol, insoluble in water[1] |
| Optical Rotation | Data not widely available[1] | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[1] |
| ¹H NMR (CDCl₃, δ) | See discussion below | ~5.02 (d, 1H, NH), ~4.30 (dd, 1H, α-H), ~1.83-1.99 (m, 1H, β-H), ~1.46 (s, 9H, Boc), ~1.15-1.54 (m, 2H, γ-CH₂), ~0.98 (d, 3H, γ-CH₃), ~0.94 (t, 3H, δ-CH₃) |
| ¹³C NMR (CDCl₃, δ) | See discussion below | ~177.2 (C=O, acid), ~155.9 (C=O, Boc), ~80.2 (C, quat.), ~58.0 (α-C), ~37.9 (β-C), ~28.5 (Boc CH₃), ~25.0 (γ-C), ~15.7 (γ-CH₃), ~11.8 (δ-C) |
| Mass Spectrometry | Expected [M-H]⁻ m/z: 230.14 | Expected [M-H]⁻ m/z: 230.14 |
Note: NMR data for Boc-L-isoleucine is provided for comparison as specific, verified data for Boc-L-allo-isoleucine is not widely published. The chemical shifts for Boc-L-allo-isoleucine are expected to be slightly different, particularly for the α- and β-protons and carbons, due to the change in stereochemistry.
Discussion of Expected NMR Differences
Based on studies of isoleucine and allo-isoleucine derivatives, the following differences in NMR spectra can be anticipated:
-
¹H NMR: The chemical shift of the α-proton in allo-isoleucine derivatives is typically observed at a slightly different position compared to the corresponding isoleucine derivative. The coupling constants between the α-proton and the β-proton will also differ due to the change in the dihedral angle.
-
¹³C NMR: The chemical shifts of the α-carbon and β-carbon are sensitive to the stereochemistry and are expected to differ between the two diastereomers.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. Compare the spectra to that of Boc-L-isoleucine to confirm the identity and assess purity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.
-
Analysis: Confirm the molecular weight of the compound by comparing the observed m/z value to the calculated value.
Optical Rotation
-
Sample Preparation: Accurately prepare a solution of the sample of known concentration in a specified solvent (e.g., methanol).
-
Data Acquisition: Measure the optical rotation of the solution using a polarimeter at a specified wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Analysis: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Characterization Workflow
Caption: Workflow for the characterization of Boc-L-allo-Ile-OH.
Conclusion
The synthesis and characterization of Boc-L-allo-Ile-OH are critical steps for its application in peptide synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to produce and validate this important non-proteinogenic amino acid derivative. Careful execution of these procedures will ensure the high quality of the final product, which is essential for the successful synthesis of complex and biologically active peptides.
References
Unnatural Amino Acids in Peptide Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. The incorporation of unnatural amino acids (Uaas) into peptide sequences has emerged as a powerful strategy to overcome these hurdles, enabling the rational design of peptide-based therapeutics with enhanced drug-like properties. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide design.
Uaas are amino acids not found among the 20 proteinogenic amino acids. Their integration into a peptide backbone can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1] These modifications can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile, including enhanced stability, increased binding affinity, and improved oral bioavailability.[2][3][4] This document will delve into the key methods for incorporating Uaas, present quantitative data on their effects, and provide detailed experimental protocols for their synthesis, purification, and characterization.
I. Methods for Incorporating Unnatural Amino Acids
The two primary methodologies for incorporating unnatural amino acids into peptides are chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and recombinant expression systems utilizing expanded genetic codes.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[5][6] The incorporation of Uaas via SPPS follows the same fundamental cycle as natural amino acids, involving the iterative deprotection of the Nα-amino group and coupling of the next amino acid.[7] However, the unique structures of Uaas can present challenges such as steric hindrance, which may necessitate the use of more potent coupling reagents or longer reaction times.[6][7]
This protocol outlines a single coupling cycle for the incorporation of a generic Fmoc-protected unnatural amino acid.
Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. The reaction time may need to be extended for sterically hindered Uaas.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). Note that the Kaiser test is not suitable for N-substituted Uaas.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.[7]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Recombinant Incorporation via Genetic Code Expansion
The site-specific incorporation of Uaas into proteins in living cells is achieved by expanding the genetic code. This powerful technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific Uaa and a unique codon, typically a nonsense (stop) codon like the amber codon (UAG).[8][9] The orthogonal aaRS charges its cognate tRNA with the Uaa, and this charged tRNA then delivers the Uaa to the ribosome in response to the designated codon in the mRNA, leading to the incorporation of the Uaa into the growing polypeptide chain.[10]
This protocol provides a general procedure for expressing a protein containing a Uaa at a specific site in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired position.
-
A compatible plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL plasmid).
-
Unnatural amino acid.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
L-arabinose (if using an arabinose-inducible promoter for the aaRS).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate a larger volume of LB medium containing the antibiotics with the overnight starter culture.
-
Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM) and L-arabinose (if applicable, e.g., to 0.02% w/v).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and proper folding.
-
Harvesting: Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).
Caption: Workflow of amber codon suppression for Uaa incorporation.
II. Impact of Unnatural Amino Acids on Peptide Properties
The incorporation of Uaas can dramatically alter the physicochemical and biological properties of peptides. The following tables summarize quantitative data on the effects of various Uaas on peptide stability, binding affinity, and oral bioavailability.
Enhanced Proteolytic Stability
Uaas can sterically hinder the approach of proteases or modify the peptide backbone to be unrecognizable by these enzymes, leading to a significant increase in the peptide's half-life in plasma or serum.
| Peptide | Unnatural Amino Acid (Uaa) | Modification | Half-life (t½) with Uaa | Half-life (t½) without Uaa | Fold Increase in Stability | Reference |
| GLP-1 Analog | Aib (α-aminoisobutyric acid) | Ala8 -> Aib | ~165 h | ~2 min | >4950 | [11] |
| GLP-1 Analog | D-Ala | Ala8 -> D-Ala | >8 h | ~2 min | >240 | [12] |
| GnRH Analog | D-Lys | Gly6 -> D-Lys | 55 ± 11 min | 2-6 min | ~9-27 | [13] |
| Somatostatin Analog | N-methylated amino acids | Multiple N-methylations | >24 h | ~2.5 min | >576 | [14] |
Modulation of Receptor Binding Affinity
The conformational constraints imposed by Uaas can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor. Conversely, improper placement or a non-optimal Uaa can decrease affinity.
| Peptide/Target | Unnatural Amino Acid (Uaa) | Receptor Binding Affinity (IC50 or Kd) with Uaa | Receptor Binding Affinity (IC50 or Kd) without Uaa | Change in Affinity | Reference |
| 14-3-3ζ PPI inhibitor | Adc (L-2-amino-5-decanecarboxylic acid) | 38 ± 3 nM (Kd) | 103 ± 9 nM (Kd) | 2.7-fold increase | [15] |
| Secretin Receptor Antagonist | Ile at position 17 | ~1 nM (IC50) | ~10 nM (IC50) | ~10-fold increase | [16] |
| GLP-1 Receptor Agonist | Aib at position 8 | 1.1 nM (IC50) | 1.5 nM (IC50) | ~1.4-fold increase | [11] |
| GLP-1 Receptor Agonist | Bip (Biphenylalanine) at C-terminus | ~1 nM (EC50) | ~55 nM (EC50) | ~55-fold increase | [3] |
Improved Oral Bioavailability
By increasing metabolic stability and improving membrane permeability, certain Uaas can significantly enhance the oral bioavailability of peptides. N-methylation, for example, reduces the number of hydrogen bond donors, which can facilitate passive diffusion across the intestinal epithelium.
| Peptide | Unnatural Amino Acid (Uaa) | Modification | Oral Bioavailability with Uaa | Oral Bioavailability without Uaa | Reference |
| Cyclic Hexapeptide | N-methylated amino acids | Multiple N-methylations | 28% | Poor | [14] |
| Somatostatin Analog | N-methylated amino acids | Multiple N-methylations | Significantly improved | Poor | [14] |
| Cyclic Peptide | Multiple Uaas | Cyclization and Uaa incorporation | up to 18% | <2% | [17] |
| Leucine-rich Peptide | N-methylated amino acids | Specific N-methylation | 33% | Not reported | [14] |
III. Characterization of Peptides Containing Unnatural Amino Acids
Following synthesis and purification, it is crucial to characterize the peptide to confirm its identity, purity, and the successful incorporation of the Uaa. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Purification and Analysis
Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic peptides.[1][18] The retention time of a peptide is influenced by its overall hydrophobicity. The incorporation of a Uaa will typically alter the retention time compared to the native peptide, providing an initial indication of successful modification.
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA). Filter the sample to remove any particulates.[18]
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a broad gradient of ACN in water (both containing 0.1% TFA), for example, from 5% to 95% ACN over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the peak corresponding to the desired product (often the major peak, but should be confirmed by mass spectrometry).
-
Optimize the gradient to achieve the best separation of the target peptide from impurities.
-
-
Preparative Scale-Up:
-
Switch to a preparative C18 column.
-
Adjust the flow rate and gradient according to the column dimensions.
-
Inject a larger amount of the crude peptide.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions using the optimized analytical HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
Mass Spectrometry Characterization
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and verifying the incorporation of the Uaa.[19] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the Uaa.[20]
Materials:
-
Purified peptide
-
LC-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer coupled to an HPLC system)
-
Volatile mobile phases (e.g., water and ACN with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the initial mobile phase.
-
LC Separation: Inject the sample onto an analytical C18 column and separate the components using a suitable gradient.
-
MS Analysis (MS1 Scan):
-
As the peptide elutes from the column, introduce it into the mass spectrometer.
-
Acquire a full MS scan to determine the molecular weight of the peptide. The observed mass should match the calculated mass of the peptide containing the Uaa.
-
-
MS/MS Analysis (Fragmentation):
-
In a data-dependent acquisition mode, the mass spectrometer will automatically select the most intense precursor ions (including the target peptide) for fragmentation (e.g., via collision-induced dissociation, CID).
-
The fragmentation of the peptide backbone generates a series of b- and y-ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to deduce the amino acid sequence.
-
The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.
-
The presence of a mass shift corresponding to the Uaa at the expected position in the sequence confirms its successful incorporation.
-
IV. Application Spotlight: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood glucose levels.[21][22] However, native GLP-1 has a very short in vivo half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[12] The incorporation of Uaas has been instrumental in developing long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.
For example, the substitution of alanine at position 8 with a sterically hindered Uaa like α-aminoisobutyric acid (Aib) prevents DPP-4 cleavage, dramatically increasing the peptide's half-life.[11]
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs subunit.[23][24] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][25] These pathways ultimately result in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Caption: Simplified GLP-1 receptor signaling pathway.
V. Future Directions and Conclusion
The field of unnatural amino acid incorporation in peptide design continues to evolve rapidly. The development of new orthogonal aaRS/tRNA pairs is expanding the repertoire of Uaas that can be genetically encoded, opening up possibilities for novel peptide functionalities. Furthermore, advancements in computational protein design are enabling the more rational and predictive placement of Uaas to achieve desired therapeutic properties.
References
- 1. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Purification of Peptides [protocols.io]
- 19. lcms.cz [lcms.cz]
- 20. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Boc-allo-Isoleucine: A Strategic Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide-based therapeutics and chiral drug development, the deliberate incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate pharmacological properties. Among these, Boc-allo-isoleucine, a diastereomer of the naturally occurring L-isoleucine, has emerged as a critical chiral building block. Its unique stereochemistry at the β-carbon introduces distinct conformational constraints into peptide backbones and small molecules, thereby influencing their biological activity, metabolic stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of Boc-allo-isoleucine, encompassing its synthesis, physicochemical properties, and applications in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and a thorough examination of its impact on peptide structure and function are presented to equip researchers with the knowledge to effectively leverage this versatile building block in the design of novel therapeutics.
Introduction
The stereochemical identity of amino acid residues within a peptide sequence is a fundamental determinant of its three-dimensional structure and, consequently, its biological function. While the 20 proteinogenic amino acids provide a vast chemical space for drug design, the introduction of unnatural amino acids, such as allo-isoleucine, can overcome limitations associated with native peptides, including poor stability and low bioavailability. Boc-allo-isoleucine, with the tert-butyloxycarbonyl (Boc) protecting group, is a key reagent for the seamless incorporation of this unique stereoisomer using well-established Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.[1]
The altered spatial arrangement of the ethyl and methyl groups on the β-carbon of allo-isoleucine compared to isoleucine can induce significant changes in peptide secondary structure, disrupt or enhance protein-protein interactions, and improve resistance to enzymatic degradation.[2] These attributes make Boc-allo-isoleucine a valuable tool for medicinal chemists and peptide scientists seeking to fine-tune the pharmacological profiles of their lead compounds.
Physicochemical Properties of Boc-allo-Isoleucine
The distinct stereochemistry of Boc-allo-isoleucine gives rise to unique physicochemical properties that differentiate it from its diastereomer, Boc-isoleucine. A summary of these properties for both the L- and D-enantiomers of Boc-allo-isoleucine is provided below.
| Property | Boc-L-allo-isoleucine | Boc-D-allo-isoleucine | Boc-L-isoleucine (for comparison) |
| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-D-allo-Ile-OH, (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 35264-07-4[2] | 55780-90-0[3] | 13139-16-7[2] |
| Molecular Formula | C₁₁H₂₁NO₄[2] | C₁₁H₂₁NO₄[3] | C₁₁H₂₁NO₄[2] |
| Molecular Weight | 231.29 g/mol [2] | 231.29 g/mol [3] | 231.29 g/mol [2] |
| Appearance | White to off-white solid[2] | White powder | White crystalline powder[2] |
| Melting Point | 60-64 °C[2] | 56-61 °C[3] | 66-69 °C[2] |
| Optical Rotation | Data not widely available | [α]²⁵/D = -5 ± 2° (c=1.499 in MeOH)[3] | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[2] |
| Solubility | Expected to have a similar solubility profile to Boc-L-isoleucine (soluble in methanol, insoluble in water)[2] | Expected to have a similar solubility profile to Boc-L-isoleucine | Soluble in methanol, insoluble in water[2] |
Synthesis of Boc-allo-Isoleucine
The synthesis of Boc-allo-isoleucine first requires the preparation of the allo-isoleucine diastereomer, which can then be protected with the Boc group. Several synthetic routes to allo-isoleucine have been reported, often starting from the more readily available L-isoleucine.
Synthesis of allo-Isoleucine
One common strategy involves the epimerization of L-isoleucine at the α-carbon. This can be achieved through methods such as acetylation followed by treatment with acetic anhydride, which leads to a mixture of L-isoleucine and D-allo-isoleucine. This diastereomeric mixture can then be separated, for example, by enzymatic resolution using hog kidney acylase.[1] Another approach involves the stereospecific inversion of the C-2 stereocenter of L-isoleucine.[1]
Boc Protection of allo-Isoleucine
Once the desired allo-isoleucine enantiomer is obtained, the N-terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Boc Protection of L-allo-Isoleucine
Materials:
-
L-allo-isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (or other suitable solvent system)
-
Hydrochloric acid (HCl) or Citric acid (for acidification)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water containing a base such as sodium hydroxide (1.0 equivalent) or triethylamine (1.5 equivalents).
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) at room temperature. The reaction mixture is typically stirred for 2 to 24 hours until the starting amino acid is consumed (monitored by TLC).
-
Work-up:
-
If triethylamine is used, dilute the reaction mixture with water and extract with ethyl acetate twice to remove the oxime byproduct if BOC-ON was used as the Boc source.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid solution (e.g., 1 M HCl or 5% citric acid).
-
-
Extraction: Extract the acidified aqueous phase three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-allo-isoleucine.
-
Purification (if necessary): The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.
Boc-allo-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)
Boc-allo-isoleucine is readily amenable to standard Boc-SPPS protocols.[2] However, like its diastereomer Boc-isoleucine, its β-branched and sterically hindered side chain can present challenges in coupling efficiency.
Coupling Efficiency and Racemization
A critical concern in peptide synthesis is the risk of racemization at the α-carbon of the activated amino acid. The use of the urethane-based Boc protecting group significantly mitigates this risk compared to other N-protecting groups.[2] While there is no direct evidence to suggest a higher racemization risk for Boc-allo-isoleucine under standard conditions, maintaining careful control over the coupling conditions, such as temperature and base concentration, is crucial to preserve stereochemical integrity.[2]
Experimental Protocol: Manual Boc-SPPS of a Model Peptide Containing allo-Isoleucine
This protocol outlines the manual synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-allo-Ile-Arg, on a Merrifield resin.
Materials:
-
Boc-L-allo-isoleucine
-
Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Esterification of Boc-Arg(Tos)-OH):
-
Dissolve Boc-Arg(Tos)-OH (3 eq.) in a minimal amount of DMF.
-
Add cesium carbonate (1.5 eq.) and stir for 1 hour. Remove the solvent under reduced pressure.
-
Dissolve the resulting cesium salt in DMF and add it to the swelled resin. Heat the mixture at 50°C for 18 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
-
Peptide Chain Elongation (One Cycle for each subsequent amino acid):
-
Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM.
-
Neutralization: Wash the resin with DCM. Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.
-
Coupling (for Boc-L-allo-isoleucine and other amino acids): Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) to the solution and stir for 10 minutes at 0°C. Alternatively, use a pre-activation protocol with HBTU/HATU. Add the activated amino acid solution to the resin and shake for 2-4 hours. For Boc-L-allo-isoleucine, a longer coupling time or a second coupling may be necessary.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add anisole as a scavenger.
-
Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether.
-
Dissolve the peptide in a suitable aqueous/organic solvent mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Applications in Drug Discovery and Development
The incorporation of allo-isoleucine into peptide sequences can have profound effects on their biological properties, making it a valuable strategy in drug discovery.
Modulation of Peptide Conformation and Biological Activity
The altered stereochemistry of allo-isoleucine can induce specific conformational changes in peptides, which can lead to enhanced or altered biological activity. A notable example is the plant peptide hormone Phytosulfokine (PSK).
Case Study: Phytosulfokine (PSK) Analogues
Phytosulfokine is a disulfated pentapeptide that plays a crucial role in plant growth and development by binding to its receptor, PSKR1.[5] The native sequence is Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln. Studies on PSK analogues have shown that replacing the native L-isoleucine at position 2 with L-allo-isoleucine resulted in a peptide with increased activity in promoting protoplast regeneration compared to the native peptide.[5] This suggests that the altered side-chain orientation of allo-isoleucine leads to a more favorable conformation for receptor binding and activation.
The signaling pathway initiated by PSK binding to PSKR1 involves a cascade of events at the plasma membrane.
Development of Peptide-Based Therapeutics
The use of non-natural amino acids like allo-isoleucine is a key strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.
Case Study: Allo-aca, a Leptin Receptor Antagonist
Allo-aca is a nonapeptide antagonist of the leptin receptor that contains three non-natural amino acids, including allo-threonine (a diastereomer of threonine, structurally related to allo-isoleucine).[6] Its sequence is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂. Allo-aca has shown efficacy in reducing leptin-dependent growth in breast cancer models.[6] The incorporation of these unnatural amino acids contributes to its potent antagonist activity and its ability to form a very stable complex with the leptin receptor, compensating for a short serum half-life.[7] This highlights the potential of using allo-amino acids to design potent and effective peptide therapeutics.
Experimental and Logical Workflows
The successful application of Boc-allo-isoleucine as a chiral building block relies on a series of well-defined experimental and logical workflows.
Conclusion
Boc-allo-isoleucine is a powerful and versatile chiral building block for the strategic design of novel peptides and small molecules with enhanced therapeutic potential. Its unique stereochemistry provides a means to precisely control molecular conformation, leading to improved biological activity, stability, and receptor affinity. The well-established methodologies for its synthesis and incorporation into peptide chains via Boc-SPPS make it an accessible tool for researchers in both academic and industrial settings. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the strategic use of Boc-allo-isoleucine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Allo-isoleucine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The non-proteinogenic amino acid allo-isoleucine, a diastereomer of L-isoleucine, is emerging as a valuable tool in medicinal chemistry. Its unique stereochemistry at the β-carbon (2S, 3R for L-allo-isoleucine) offers a subtle yet powerful modification to peptide and small molecule drug candidates, influencing their conformation, biological activity, and metabolic stability. This technical guide provides an in-depth exploration of the applications of allo-isoleucine, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Synthesis and Chiral Resolution of Allo-isoleucine
The practical application of allo-isoleucine in drug discovery necessitates efficient and stereoselective synthetic routes. Several strategies have been developed to produce enantiomerically pure allo-isoleucine, primarily starting from the readily available L-isoleucine.
Synthetic Routes
Two common approaches for the synthesis of D-allo-isoleucine from L-isoleucine are:
-
Stereospecific Inversion: This method involves the inversion of the C-2 stereocenter of L-isoleucine.
-
Epimerization and Resolution: This route involves the acetylation of L-isoleucine, which facilitates epimerization at the C-2 carbon, yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. This diastereomeric mixture can then be separated.[1][2]
A particularly effective method for obtaining D-allo-isoleucine involves the conversion of L-isoleucine to its corresponding hydantoin, followed by enzymatic resolution. This process utilizes a D-hydantoinase to selectively hydrolyze the D-allo-isoleucine hydantoin.[3]
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine
This protocol describes the enzymatic resolution of a mixture of N-acetylated isoleucine diastereomers using hog kidney acylase.[1]
Materials:
-
N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine mixture
-
Hog kidney acylase
-
Lithium hydroxide
-
Hydrochloric acid
-
Dowex-50 (H+ form) resin
-
Ethanol
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve the mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine in water.
-
Adjust the pH to 7.0 with lithium hydroxide.
-
Add hog kidney acylase to the solution.
-
Incubate the mixture at 37°C, maintaining the pH at 7.0 by the addition of lithium hydroxide.
-
Monitor the reaction until approximately 50% hydrolysis is achieved (indicating complete hydrolysis of the L-isomer).
-
-
Separation:
-
Acidify the reaction mixture to pH 3 with hydrochloric acid.
-
The unreacted N-acetyl-D-alloisoleucine will precipitate. Collect the precipitate by filtration.
-
The filtrate contains L-isoleucine.
-
-
Purification of D-allo-isoleucine:
-
Hydrolyze the collected N-acetyl-D-alloisoleucine precipitate with hydrochloric acid.
-
Purify the resulting D-alloisoleucine by ion-exchange chromatography using a Dowex-50 (H+ form) column, eluting with aqueous ammonia.
-
Crystallize the purified D-alloisoleucine from a water-ethanol mixture.
-
-
Purification of L-isoleucine:
-
Apply the filtrate from step 2 to a Dowex-50 (H+ form) column.
-
Elute the L-isoleucine with aqueous ammonia.
-
Crystallize the purified L-isoleucine from a water-ethanol mixture.
-
Incorporation of Allo-isoleucine into Peptides
The substitution of isoleucine with allo-isoleucine in a peptide sequence can significantly alter its three-dimensional structure and, consequently, its biological activity.[4] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a standard method for incorporating both natural and unnatural amino acids, including allo-isoleucine, into peptide chains.
Experimental Protocol: Boc-SPPS of a Model Peptide
The following is a general protocol for the synthesis of a model peptide containing either L-isoleucine or L-allo-isoleucine.
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including Boc-L-isoleucine-OH or Boc-L-allo-isoleucine-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Remove the Boc protecting group with a solution of TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.
-
Coupling: Activate the next Boc-protected amino acid with DCC and HOBt in DMF and couple it to the free amine on the resin-bound peptide. Monitor the coupling reaction using a Kaiser test.
-
-
Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with anisole as a scavenger.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical RP-HPLC. Differentiate between the isoleucine and allo-isoleucine containing diastereomers using chiral HPLC or NMR spectroscopy.[5]
Applications in Medicinal Chemistry
The unique structural properties of allo-isoleucine have been leveraged in several areas of medicinal chemistry, most notably in the development of bioactive peptides.
Modulation of Peptide Conformation and Bioactivity
The altered stereochemistry of allo-isoleucine's side chain can induce specific conformational constraints in a peptide backbone. This can lead to a more favorable orientation for receptor binding, potentially enhancing biological activity. For example, the replacement of L-isoleucine with L-allo-isoleucine in a phytosulfokine (PSK) peptide analog resulted in a significant increase in its bioactivity.[4]
Case Study: Allo-aca, a Leptin Receptor Antagonist
A prominent example of allo-isoleucine's application is in the development of Allo-aca, a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor.[6] Allo-aca has demonstrated efficacy in various in vitro and in vivo models, including models of cancer and ophthalmic neovascularization.[6][7]
Quantitative Data for Allo-aca:
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | 200 pM | MCF-7 (Breast Cancer) | [6] |
| 50 pM | MDA-MB-231 (Breast Cancer) | [6] | |
| Receptor Binding Kinetics | |||
| Association Rate (ka) | 5 x 10^5 M⁻¹s⁻¹ | Human Leptin Receptor | [8] |
| Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Human Leptin Receptor | [8] |
| Pharmacokinetics | |||
| Serum Half-life | < 30 minutes | Pooled Human Serum | [8] |
Signaling Pathway Inhibition by Allo-aca:
Allo-aca exerts its antagonistic effects by blocking several downstream signaling pathways initiated by leptin binding to its receptor. These include the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[9][10] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and other leptin-mediated effects.
Antimicrobial Peptides
The incorporation of allo-isoleucine into antimicrobial peptides (AMPs) is another area of active research. The hydrophobicity and stereochemistry of amino acid residues are critical for the interaction of AMPs with bacterial membranes. While specific quantitative comparisons are limited, the altered side-chain orientation of allo-isoleucine can influence the peptide's amphipathicity and its ability to disrupt microbial cell membranes.
Allo-isoleucine as a Chiral Auxiliary
In principle, the chiral centers of allo-isoleucine can be utilized to direct the stereochemical outcome of a chemical reaction, a strategy known as using a chiral auxiliary.[11] In this approach, the chiral molecule is temporarily incorporated into a substrate to control the formation of a new stereocenter. After the reaction, the auxiliary is removed and can often be recovered. While amino acids are a common source of chiral auxiliaries, specific and detailed examples of allo-isoleucine being used in the synthesis of non-peptide drugs are not widely reported in the literature.
Conclusion
Allo-isoleucine represents a valuable and underutilized building block in medicinal chemistry. Its stereochemically distinct side chain provides a means to fine-tune the conformational properties of peptides, leading to enhanced biological activity and the development of novel therapeutic agents. The case of Allo-aca demonstrates the profound impact that the incorporation of this unnatural amino acid can have on drug design. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the strategic application of allo-isoleucine is poised to play an increasingly important role in the discovery and development of new medicines.
References
- 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 8. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Biological Significance of Incorporating Allo-isoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological significance of allo-isoleucine, a non-proteinogenic amino acid, with a primary focus on its potential incorporation into proteins and the subsequent structural, functional, and cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, molecular biology, and metabolic diseases.
Introduction
Allo-isoleucine is a diastereomer of the essential amino acid L-isoleucine, differing only in the stereochemistry at the β-carbon. While it is present in trace amounts in healthy individuals, elevated levels of allo-isoleucine are a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2] The primary clinical focus on allo-isoleucine has been its diagnostic utility; however, the broader biological implications of its presence, particularly its potential to be incorporated into proteins in place of isoleucine, remain a nascent field of study. This guide delves into the theoretical and potential practical significance of allo-isoleucine incorporation, offering a framework for future research in this area.
Chapter 1: The Fidelity of Protein Synthesis and the Challenge of Allo-isoleucine Incorporation
The cellular machinery of protein synthesis has evolved remarkable fidelity to ensure the correct translation of the genetic code. A key player in this process is the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging tRNAs with their cognate amino acids.
Isoleucyl-tRNA Synthetase (IleRS) and its Proofreading Mechanisms
Isoleucyl-tRNA synthetase (IleRS) is tasked with specifically recognizing isoleucine and attaching it to its corresponding tRNA (tRNAIle). Due to the structural similarity between isoleucine and other amino acids, particularly valine, IleRS has evolved sophisticated proofreading or "editing" mechanisms to prevent misacylation. This is often described as a "double-sieve" mechanism:
-
The Coarse Sieve (Acylation Site): The active site of IleRS is tailored to bind isoleucine. Smaller amino acids, like valine, can also fit into this site and be adenylated, though with lower efficiency.
-
The Fine Sieve (Editing Site): A separate editing domain on IleRS specifically accommodates and hydrolyzes misactivated aminoacyl-adenylates (pre-transfer editing) or mischarged tRNAs (post-transfer editing). Isoleucine, being larger, is sterically excluded from this editing site.
The diastereomeric nature of allo-isoleucine, with its altered side-chain configuration, presents a unique challenge to the fidelity mechanisms of IleRS. While direct kinetic data for allo-isoleucine is scarce, the discrimination factors for other non-cognate amino acids provide a strong basis for inferring that IleRS would also exhibit a high degree of discrimination against allo-isoleucine.
| Non-Cognate Amino Acid | Discrimination Factor (D) | Reference |
| Valine | 38,000 | [3] |
| Glycine | 10,000 - 20,000 | [3] |
| Serine | 10,000 - 20,000 | [3] |
| Threonine | 10,000 - 20,000 | [3] |
| Leucine | 10,000 - 20,000 | [3] |
| Methionine | 10,000 - 20,000 | [3] |
| Cysteine | 300 - 700 | [3] |
| Tryptophan | 300 - 700 | [3] |
Table 1: Discrimination factors of Isoleucyl-tRNA Synthetase from Saccharomyces cerevisiae against various amino acids.
Chapter 2: Potential Structural and Functional Consequences of Allo-isoleucine Incorporation
Should allo-isoleucine evade the proofreading mechanisms of IleRS and become incorporated into a nascent polypeptide chain, the altered stereochemistry at the β-carbon could have profound effects on protein structure and function.
Impact on Protein Structure
The precise three-dimensional structure of a protein is dictated by the specific sequence of its amino acids. The side chain of isoleucine, with its unique branched structure, plays a crucial role in the hydrophobic core of many proteins, contributing to their overall stability.[4] The altered spatial arrangement of the methyl and ethyl groups in allo-isoleucine could lead to:
-
Localized Conformational Changes: The different stereochemistry would necessitate adjustments in the local backbone and side-chain torsion angles to avoid steric clashes.
-
Disruption of Secondary and Tertiary Structures: These local changes could propagate, leading to perturbations in secondary structures like α-helices and β-sheets, and ultimately altering the overall tertiary structure of the protein.
-
Protein Misfolding and Aggregation: In cases where the structural perturbations are significant, the protein may fail to fold into its correct native conformation, leading to misfolding and subsequent aggregation. Protein aggregates are often cytotoxic and are associated with a variety of human diseases.[5][6][7]
| Structural Level | Potential Effect of Allo-isoleucine Incorporation |
| Primary Structure | Substitution of an isoleucine residue. |
| Secondary Structure | Disruption of α-helices and β-sheets due to altered side-chain packing and hydrogen bonding patterns. |
| Tertiary Structure | Alteration of the overall three-dimensional fold, potentially leading to a non-functional or misfolded protein. |
| Quaternary Structure | Impaired assembly of protein subunits into functional complexes. |
Table 2: Potential structural consequences of allo-isoleucine incorporation.
Functional Implications
The function of a protein is intrinsically linked to its structure. Therefore, the incorporation of allo-isoleucine could lead to:
-
Loss of Function: A misfolded or structurally altered protein is likely to have reduced or completely abolished biological activity.
-
Gain of Toxic Function: In some cases, misfolded proteins can acquire new, detrimental functions, such as seeding the aggregation of other proteins.
-
Altered Enzyme Kinetics: For enzymes, the incorporation of allo-isoleucine near the active site could alter substrate binding and catalytic efficiency.
Chapter 3: Cellular and Systemic Implications
The presence of misfolded or dysfunctional proteins due to allo-isoleucine incorporation could trigger a cascade of cellular stress responses and contribute to systemic pathology.
Cellular Stress Responses
Cells have evolved intricate quality control systems to deal with the accumulation of misfolded proteins. One of the primary mechanisms is the Unfolded Protein Response (UPR) . The UPR is a set of signaling pathways that are activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[8][9][10][11] The UPR aims to restore protein folding homeostasis by:
-
Transiently attenuating protein synthesis to reduce the load of newly synthesized proteins.
-
Upregulating the expression of chaperone proteins that assist in protein folding.
-
Enhancing the degradation of misfolded proteins through the endoplasmic reticulum-associated degradation (ERAD) pathway.
If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death.
Neurotoxicity in Maple Syrup Urine Disease (MSUD)
The severe neurological symptoms observed in MSUD are primarily attributed to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids.[1][12] However, it is plausible that the chronic, high levels of allo-isoleucine in MSUD patients could lead to a low level of its incorporation into proteins in the brain. This could contribute to the neuropathology through the mechanisms described above, including protein misfolding, aggregation, and the induction of chronic cellular stress. This remains a hypothesis that requires further investigation.
Chapter 4: Experimental Approaches to Study Allo-isoleucine Incorporation
Investigating the biological significance of allo-isoleucine incorporation requires specialized experimental approaches.
In Vitro Translation Systems
Cell-free protein synthesis systems offer a controlled environment to study the direct incorporation of non-canonical amino acids.[13][14]
Experimental Protocol: In Vitro Translation Assay for Allo-isoleucine Incorporation
-
Preparation of the Cell-Free System: Utilize a commercially available or laboratory-prepared cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).
-
Amino Acid Mixture Preparation: Prepare an amino acid mixture lacking isoleucine but containing all other proteinogenic amino acids.
-
Experimental Setup: Set up parallel reactions:
-
Control: Add L-isoleucine to the amino acid mixture.
-
Experimental: Add L-allo-isoleucine to the amino acid mixture at various concentrations.
-
Negative Control: No added isoleucine or allo-isoleucine.
-
-
Template DNA/RNA: Add a DNA or mRNA template encoding a reporter protein (e.g., GFP or luciferase).
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system.
-
Analysis:
-
Protein Synthesis Quantification: Measure the amount of synthesized reporter protein (e.g., by fluorescence for GFP or luminescence for luciferase).
-
Mass Spectrometry: Purify the synthesized protein and analyze it by mass spectrometry to confirm the incorporation of allo-isoleucine and determine the incorporation efficiency.[15]
-
Cell-Based Assays
Cell culture models can be used to study the effects of high extracellular concentrations of allo-isoleucine on protein synthesis and cellular health.
Experimental Protocol: Cell-Based Allo-isoleucine Incorporation and Toxicity Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or a neuronal cell line) in a standard growth medium.
-
Experimental Medium: Prepare a custom medium lacking isoleucine.
-
Treatment: Wash the cells and replace the standard medium with the experimental medium supplemented with:
-
Control: L-isoleucine.
-
Experimental: L-allo-isoleucine at various concentrations.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Analysis:
-
Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT or trypan blue exclusion).
-
Proteomic Analysis: Harvest the cells, extract proteins, and perform quantitative proteomics to identify and quantify allo-isoleucine incorporation.[16]
-
Western Blotting: Analyze the expression of UPR markers (e.g., BiP, CHOP) to assess cellular stress.
-
Chapter 5: Signaling Pathways Potentially Affected by Allo-isoleucine
Branched-chain amino acids, including isoleucine, are known to play a role in cellular signaling, particularly in the activation of the mechanistic Target of Rapamycin (mTOR) pathway .[2][17][18] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Given that isoleucine is an activator of mTOR signaling, the presence of high concentrations of allo-isoleucine could potentially:
-
Compete with isoleucine for binding to upstream sensors of the mTOR pathway , potentially leading to altered mTOR activation.
-
Indirectly affect mTOR signaling through the induction of cellular stress (e.g., the UPR), as the UPR and mTOR pathways are known to be interconnected.
Further research is needed to elucidate the specific effects of allo-isoleucine on mTOR and other signaling pathways.
Conclusion
While allo-isoleucine is well-established as a diagnostic marker for MSUD, its potential role as a misincorporated amino acid and the downstream biological consequences represent a significant and underexplored area of research. The high fidelity of isoleucyl-tRNA synthetase likely prevents substantial incorporation of allo-isoleucine under normal physiological conditions. However, in the context of MSUD where allo-isoleucine levels are persistently elevated, even a low level of incorporation could contribute to cellular dysfunction and pathology over time. The experimental frameworks and theoretical considerations presented in this guide are intended to stimulate further investigation into the biological significance of allo-isoleucine beyond its role as a biomarker, with potential implications for understanding the pathophysiology of MSUD and the fundamental principles of protein synthesis fidelity.
References
- 1. Isoleucyl-tRNA synthetase from Baker's yeast. Catalytic mechanism, 2',3'-specificity and fidelity in aminoacylation of tRNAIle with isoleucine and valine investigated with initial-rate kinetics using analogs of tRNA, ATP and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoleucyl-tRNA synthetase from baker's yeast and from Escherichia coli MRE 600. Discrimination of 20 amino acids in aminoacylation of tRNA(Ile)-C-C-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoleucyl-tRNA synthetase from baker's yeast. Discrimination of 20 amino acids in aminoacylation of tRNA(Ile)-C-C-3'dA; role of terminal hydroxyl groups aminoacylation of tRNA(Ile)-C-C-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation and Cellular Toxicity of Pathogenic or Non-pathogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How toxic protein aggregates develop [biochem.mpg.de]
- 8. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. The unfolded protein response in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 12. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. foundmyfitness.com [foundmyfitness.com]
Commercial Suppliers and Technical Guide for Boc-D-allo-Ile-OH
An In-depth Technical Resource for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-D-allo-isoleucine (Boc-D-allo-Ile-OH) is a non-proteinogenic amino acid derivative crucial in the fields of peptide synthesis and drug discovery. Its unique stereochemistry, featuring the D-configuration at the alpha-carbon and the allo-configuration at the beta-carbon, imparts specific conformational properties to peptides. This technical guide provides a comprehensive overview of commercial suppliers, key technical data, experimental protocols for its incorporation into peptides, and its role in the design of bioactive peptides. The inclusion of D-amino acids like D-allo-isoleucine can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity and selectivity, making it a valuable tool for developing novel therapeutics.[1][2]
Commercial Suppliers of Boc-D-allo-Ile-OH
A number of chemical suppliers offer Boc-D-allo-Ile-OH for research and development purposes. The following table summarizes key information from several prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| APExBIO | AXXXX | ≥98.00% | 55780-90-0 | C₁₁H₂₁NO₄ | 231.29 | Certificate of Analysis available upon request.[3] |
| Bachem | A-3735 | Not specified | 55780-90-0 | C₁₁H₂₁NO₄ | 231.29 | Analytical Datasheet (ADS) available on their website.[4][5] |
| Chem-Impex | 03800 | ≥97% (HPLC) | 55780-90-0 | C₁₁H₂₁NO₄ | 231.29 | Optical Rotation: [a]25/D = -5 ± 2° (c=1.499 in MeOH); Melting Point: 56 - 61 °C.[1] |
| Parchem | 12345 | Not specified | 55780-90-0 | C₁₁H₂₁NO₄ | Not specified | ISO Certified. |
| Sigma-Aldrich | Not explicitly found for D-allo-Ile-OH, but Boc-D-Ile-OH is available. | ≥98.0% (TLC) | 55721-65-8 | C₁₁H₂₁NO₄ | 231.29 | Researchers should verify the availability of the allo-diastereomer.[6][7] |
Experimental Protocols
The incorporation of Boc-D-allo-Ile-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) follows established procedures for Boc-protected amino acids. Due to the steric hindrance of the β-branched side chain, optimization of coupling conditions is recommended to ensure high yields and minimize racemization.
Protocol 1: Manual Boc-SPPS Incorporating Boc-D-allo-Ile-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-allo-isoleucine residue.
Materials:
-
Boc-D-allo-Ile-OH
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM.
-
-
Coupling of Boc-D-allo-Ile-OH:
-
In a separate vessel, dissolve Boc-D-allo-Ile-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
Signaling Pathway and Experimental Workflow Visualization
The incorporation of D-amino acids like D-allo-isoleucine into peptides can alter their interaction with G-protein coupled receptors (GPCRs), potentially leading to changes in downstream signaling. For instance, a modified peptide might exhibit altered potency or efficacy in activating or inhibiting a specific signaling cascade.
References
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet highly relevant methodology for the production of peptides, particularly for large-scale synthesis, short sequences, and peptide fragments. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids is a cornerstone of this approach. This document provides detailed application notes and protocols for the use of Boc-L-allo-isoleucine (Boc-L-allo-Ile-OH), a diastereomer of L-isoleucine, in solution-phase peptide synthesis.
Isoleucine and its diastereomer, allo-isoleucine, possess two chiral centers, leading to four stereoisomers.[1] The distinct stereochemistry at the β-carbon of allo-isoleucine can significantly influence the resulting peptide's three-dimensional structure and biological activity.[2] While both L-isoleucine and L-allo-isoleucine can be incorporated into a growing peptide chain, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine may lead to subtle differences in reaction kinetics.[2] Like its diastereomer, the β-branched side chain of allo-isoleucine presents steric hindrance, which can impede peptide bond formation.[3] Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions, including racemization.[2][3]
These notes are intended to guide researchers in the effective use of Boc-L-allo-Ile-OH, a critical building block for creating novel peptides with unique structural and functional properties for therapeutic and research applications.[4]
Physicochemical Properties
A comparative overview of the physicochemical properties of Boc-L-isoleucine and Boc-L-allo-isoleucine is presented below. These differences, though subtle, can impact handling and reactivity during synthesis.
| Property | Boc-L-isoleucine | Boc-L-allo-isoleucine | Reference |
| Synonyms | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | [2] |
| CAS Number | 13139-16-7 | 35264-07-4 | [2] |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | [2] |
| Melting Point | 66-69 °C | 60-64 °C | [2] |
| Appearance | White crystalline powder | White to off-white solid | [2] |
| Solubility | Soluble in methanol, insoluble in water | Data not widely available, expected to have similar solubility profile | [2] |
| Optical Rotation | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol) | Data not widely available | [2] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of Boc-L-allo-Ile-OH in solution-phase peptide synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific peptide sequences.
General Workflow for Solution-Phase Peptide Synthesis
The overall process involves a series of coupling and deprotection steps to elongate the peptide chain one amino acid at a time.
Caption: General workflow for solution-phase peptide synthesis.
Boc Deprotection Protocol
The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[5]
-
Dissolution: Dissolve the Boc-protected peptide ester in dichloromethane (DCM).
-
Acid Treatment: Add an equal volume of TFA to the solution (e.g., 50% TFA in DCM).[6] Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
TFA Removal: Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.[7] The resulting product is the TFA salt of the peptide ester.
Coupling Protocol for Boc-L-allo-Ile-OH
Due to the steric hindrance of the allo-isoleucine side chain, a robust coupling method is required. The use of dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is a common and cost-effective method.[3]
-
Amino Component Preparation: Dissolve the deprotected peptide ester TFA salt (from the previous step, 1.0 equivalent) in an anhydrous solvent such as DCM or DMF. Cool the solution to 0 °C in an ice bath. Add a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.05 equivalents) dropwise to neutralize the TFA salt and stir for 15-20 minutes.[7]
-
Carboxyl Component Activation: In a separate flask, dissolve Boc-L-allo-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool this solution to 0 °C. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent. A white precipitate of dicyclohexylurea (DCU) will form. Stir this activation mixture at 0 °C for 30 minutes.[3][7]
-
Coupling Reaction: Add the neutralized amino component solution (from step 1) to the activated Boc-L-allo-Ile-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with a solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield the pure Boc-dipeptide ester.[3]
-
Peptide Purification
Intermediate and final peptides are typically purified using chromatographic techniques.
-
Silica Gel Chromatography: Used for the purification of protected peptide intermediates after each coupling and work-up step.[3][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for the final purification of deprotected peptides.[8]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical when incorporating sterically hindered amino acids like Boc-L-allo-Ile-OH. The following table summarizes the expected performance of common coupling reagents based on data from similar sterically hindered couplings.
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages | Reference |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 91% | Low to Moderate | Cost-effective and widely used. Insoluble DCU byproduct is easily removed by filtration in solution-phase. Longer reaction times. | [3] |
| HBTU / DIPEA | 1.1 / 2.5 | 1 - 4 hours | 85 - 95% | Low | Faster reaction times. Byproducts are soluble, requiring chromatographic purification. | [3] |
| HATU / DIPEA | 1.1 / 2.5 | 1 - 4 hours | >90% | Very Low | Highly efficient, especially for difficult couplings. Higher cost. | [9] |
Troubleshooting Common Issues
Incorporating sterically hindered residues can lead to challenges. The following diagram outlines a logical approach to troubleshooting low coupling yields.
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
Coupling Reagents for Sterically Hindered Boc-Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids is a significant challenge in medicinal chemistry and drug development. Steric hindrance, arising from bulky side chains (e.g., Valine, Isoleucine), α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), or N-methylation, can impede the formation of the amide bond.[1] This obstruction slows reaction kinetics, often resulting in incomplete coupling, low yields, and an increased risk of epimerization, which is the loss of stereochemical purity at the α-carbon.[2][3]
The selection of an appropriate coupling reagent is therefore a critical parameter for success. Standard reagents may prove insufficient, necessitating the use of more powerful activating agents to overcome the high activation energy barriers associated with these "difficult" couplings.[2] This document provides a comprehensive overview of modern coupling reagents, comparative performance data, and detailed protocols to guide the synthesis of peptides containing sterically hindered Boc-amino acids.
Mechanism of Action and Reagent Classes
Peptide bond formation requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. Coupling reagents are the activators in this process.[1] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering higher reactivity and fewer side reactions for hindered systems.[1][4]
Carbodiimides
-
DCC (N,N'-Dicyclohexylcarbodiimide) & DIC (N,N'-Diisopropylcarbodiimide): These are classic, cost-effective reagents.[4][5] However, they are often less effective for hindered couplings when used alone.[6] The primary drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, making it ill-suited for solid-phase peptide synthesis (SPPS).[5] DIC is preferred in SPPS because its urea byproduct is soluble and easily washed away.[4][6]
-
Additives (HOBt, HOAt, Oxyma): The efficiency of carbodiimides is significantly enhanced by additives that form reactive esters and suppress racemization.[7] HOAt (1-hydroxy-7-azabenzotriazole) is generally more effective than HOBt (1-hydroxybenzotriazole) due to the electron-withdrawing effect of the pyridine nitrogen.[3]
Onium Salts (Phosphonium & Aminium/Uronium)
Onium salt-based reagents are highly recommended for challenging couplings and have become the gold standard for synthesizing complex peptides.[2][4]
-
Phosphonium Salts (PyBOP, PyAOP, PyBrOP):
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that avoids the carcinogenic byproduct associated with its predecessor, BOP.[1][8] It is known for rapid coupling with minimal side reactions.[8]
-
PyAOP™ ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering faster coupling rates.[4] It is particularly effective for coupling N-methyl amino acids.[8]
-
PyBrOP® (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive phosphonium salt used for particularly difficult couplings, such as those involving N-methylamino acids or α,α-dialkylglycines, where other reagents are inefficient.[8]
-
-
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, reliable, and effective reagent.[2] However, excess HBTU can cause guanidinylation of the N-terminal amine, a side reaction that caps the peptide chain.[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Consistently demonstrated to be superior to HBTU for coupling sterically hindered amino acids.[10] It reacts faster and with less epimerization due to the formation of a more reactive OAt-ester intermediate.[8][10]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent with coupling efficiency comparable or superior to HATU.[2][4] Based on OxymaPure, it has an improved safety profile (avoiding potentially explosive benzotriazole derivatives), better solubility, and reduced allergenic potential.[2][4][11]
-
Other Reagents
-
T3P® (Propanephosphonic acid anhydride): An excellent reagent for substrates prone to epimerization.[1] Its byproducts are non-hazardous and water-soluble, making it a "green" and safe alternative.[1][7]
Data Presentation: Comparative Performance
The efficacy of a coupling reagent is best evaluated by its performance in difficult couplings. The following tables summarize the advantages of various reagents and quantitative data from studies on sterically hindered amino acids.
Table 1: Qualitative Comparison of Common Coupling Reagents
| Reagent Class | Reagent | Key Advantages | Key Disadvantages | Safety Profile |
| Carbodiimide | DIC/HOAt | Cost-effective; avoids guanidinylation.[2] | Slower reaction times.[2] | Generally safe. |
| Phosphonium | PyBOP | High efficiency; no guanidinylation side reaction.[1][2] | Byproducts can be difficult to remove.[2] | Avoids carcinogenic HMPA from BOP.[1] |
| Aminium/Uronium | HBTU | Widely used, reliable, and effective.[2] | Can cause N-terminal guanidinylation if used in excess.[2] | Based on potentially explosive HOBt.[4] Can be allergenic.[1] |
| Aminium/Uronium | HATU | Very high efficiency, especially for hindered couplings; fast reactions.[2][8][10] | More expensive than HBTU; can also cause guanidinylation.[2] | Based on potentially explosive HOAt.[1] Handle with caution. |
| Aminium/Uronium | COMU | Efficiency comparable to HATU; safer; better solubility.[2][4][11] | Can be less stable in solution.[1] | Non-explosive; reduced allergenic potential.[1][4] |
| Phosphonic Anhydride | T3P® | Minimal epimerization; water-soluble byproducts.[1][7] | Different application mechanism than other reagents. | Non-toxic and non-allergenic.[1] |
Table 2: Quantitative Performance in Hindered Couplings
| Sterically Hindered Coupling | Reagent | Base | Solvent | Time | Yield (%) | Epimerization (%) |
| Boc-L-Valine + Amine | DIC/HOBt | - | DCM/DMF | 2-4 hours | 85-95% | 1-5%[12] |
| Boc-L-Valine + Amine | DIC/Oxyma | - | DMF | 1-2 hours | >99% | <1%[12] |
| Fmoc-Aib-OH + H-Aib-Resin | HATU | DIEA | DMF | 1-2 hours | High | Low[1] |
| Fmoc-Aib-OH + H-Aib-Resin | COMU | DIEA | DMF | 1-hour (double coupling) | High | Low[1] |
| Various Hindered Systems | PyBOP | DIEA | DMF | 16 hours | >90% Conversion | Low[1] |
| Cbz-Aib-Aib-OMe Synthesis | CIP/HOAt | - | CH₂Cl₂ | 24 hours | 92% | Not specified |
Note: Yields and epimerization are highly dependent on the specific substrates, reaction scale, and conditions. Data is aggregated from multiple sources for comparison.
Experimental Protocols
The following are generalized protocols for coupling sterically hindered Boc-amino acids in solid-phase peptide synthesis (SPPS). Optimization may be required for specific sequences.
Protocol 1: High-Efficiency Coupling using HATU/DIEA
This protocol is recommended for the most challenging couplings, such as incorporating Aib or N-methylated amino acids.[10]
Materials:
-
Peptide-resin (pre-swollen in DMF) with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (3-5 equiv.)
-
HATU (2.9-4.9 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF (approx. 10 mL per gram of resin) in a reaction vessel. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve the Boc-amino acid and HATU in DMF. Add DIEA to the solution. A color change is often observed. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. For extremely difficult couplings (e.g., Aib-Aib), a longer time or a second coupling may be necessary.[10]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol 2: Standard Hindered Coupling using DIC/Oxyma
This protocol is a robust and cost-effective method with low racemization, suitable for moderately hindered residues like Boc-Valine.[12]
Materials:
-
Peptide-resin (pre-swollen in DMF) with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (3-5 equiv.)
-
OxymaPure® (3-5 equiv.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve the Boc-amino acid and Oxyma in DMF. Add DIC to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[12]
-
Coupling: Add the pre-activated solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using the Kaiser test. If the test is positive, the coupling can be repeated.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Troubleshooting and Selection Guide
When facing incomplete reactions, switching to a more powerful reagent is often the most effective solution.[2] For moderately hindered amino acids like Val or Ile, moving from a standard carbodiimide protocol to one including Oxyma or HOAt is a good first step.[12][13] For highly hindered systems like Aib or N-methylated amino acids, HATU, HCTU, or COMU are strongly recommended to achieve high yields and purity.[2] If a reaction remains incomplete, performing a second, fresh coupling ("double coupling") before proceeding to the next deprotection step is a common and effective strategy.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Revolutionizing Peptide Drug Discovery: Incorporating Boc-allo-Ile-OH for Enhanced Bioactivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. This document provides detailed application notes and protocols for the incorporation of Boc-allo-Ile-OH, a diastereomer of L-isoleucine, into peptide sequences. By altering the stereochemistry at the β-carbon, the introduction of allo-isoleucine can induce significant changes in peptide conformation, leading to modulated biological activity, improved enzymatic stability, and altered receptor binding affinities. This guide will use the case study of phytosulfokine (PSK) to illustrate the potential benefits and provide a comprehensive protocol for solid-phase peptide synthesis (SPPS) using this compound.
Application Notes
The use of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug design, offering a means to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1][2] this compound is a protected form of allo-isoleucine, a non-proteinogenic amino acid that differs from the canonical L-isoleucine in the stereochemical configuration at the β-carbon.[3] This subtle change in three-dimensional structure can have profound effects on the resulting peptide's properties.[3]
Incorporating allo-isoleucine can:
-
Induce Favorable Conformational Changes: The altered orientation of the side chain can create new intramolecular hydrogen bonds or disrupt existing ones, leading to a more rigid or a completely different peptide backbone conformation.[3] This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity for its target.[4]
-
Enhance Biological Activity: By optimizing the peptide's shape for its target receptor, the bioactivity can be significantly increased. A notable example is the plant peptide hormone phytosulfokine (PSK), where replacing L-isoleucine with L-allo-isoleucine at position 2 resulted in an analogue with increased activity in protoplast regeneration assays.[1][3]
-
Improve Proteolytic Stability: The non-natural stereochemistry of allo-isoleucine can make the adjacent peptide bonds resistant to cleavage by endogenous proteases, thereby extending the in vivo half-life of the peptide therapeutic.[4]
The choice to incorporate this compound should be considered when aiming to explore the structure-activity relationship (SAR) of a bioactive peptide, particularly when seeking to enhance potency or improve stability.
Data Presentation
The following table summarizes the findings from the phytosulfokine (PSK) case study, demonstrating the impact of allo-isoleucine substitution on biological activity.
| Peptide Sequence (Analogue) | Modification | Relative Bioactivity (%)* |
| Tyr(SO₃H)-Ile -Tyr(SO₃H)-Thr-Gln (Native PSK) | None | 100 |
| Tyr(SO₃H)-allo-Ile -Tyr(SO₃H)-Thr-Gln (2-allo-Ile PSK) | Substitution of Ile with allo-Ile at position 2 | >120[1][3] |
*Bioactivity was assessed based on the regeneration capacity of Brassica oleracea protoplasts. The 2-allo-Ile PSK analogue showed a statistically significant increase in bioactivity compared to the native peptide.[1][3]
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a generic peptide incorporating this compound, based on established Boc chemistry methodologies.[5]
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Anhydrous Hydrogen Fluoride (HF) or other cleavage cocktail (e.g., Reagent K)
-
Anisole or other scavengers
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Protocol:
-
Resin Swelling:
-
Place the desired amount of Merrifield resin in the reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
-
First Amino Acid Coupling (if starting from chloromethylated resin):
-
Dissolve the C-terminal Boc-amino acid in a minimal amount of DMF.
-
Prepare the cesium salt of the Boc-amino acid and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
-
Peptide Chain Elongation (Iterative Cycle): This cycle is repeated for each amino acid in the sequence.
a. Boc Deprotection:
- Wash the resin-bound peptide with DCM.
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA in DCM.
- Agitate for an additional 20-25 minutes.
- Drain the TFA solution and wash the resin with DCM, isopropanol (IPA), and then DMF.[5][6]
b. Neutralization:
- Wash the resin with DMF.
- Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step.
- Wash the resin with DMF.
c. Amino Acid Coupling (Incorporation of this compound or other amino acids):
- In a separate vial, dissolve 3 equivalents of the Boc-amino acid (e.g., this compound) and 3 equivalents of HOBt in DMF.
- Add 3 equivalents of DCC (or HBTU/HATU) and stir at 0°C for 10 minutes to pre-activate the amino acid.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
- Wash the resin with DMF and DCM.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add a scavenger such as anisole.
-
Cool the apparatus to 0°C and carefully add anhydrous HF to cleave the peptide from the resin and remove side-chain protecting groups. The reaction is typically run for 1 hour at 0°C.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Mandatory Visualization
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothetical signaling enhancement with allo-isoleucine.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Phytosulfokine peptide library: chemical synthesis and biological evaluation on protoplast regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Boc-allo-Ile-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-allo-Ile-OH, or N-α-(tert-Butoxycarbonyl)-L-allo-isoleucine, is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design and synthesis of novel therapeutic peptides and peptidomimetics. As a diastereomer of the naturally occurring L-isoleucine, the incorporation of L-allo-isoleucine into a peptide sequence introduces a subtle yet significant alteration in the stereochemistry at the β-carbon. This modification can profoundly influence the peptide's three-dimensional structure, conformational flexibility, and ultimately, its biological activity and pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, including its physicochemical properties, detailed protocols for its incorporation into peptides via solid-phase and solution-phase synthesis, and a case study highlighting its potential to enhance biological efficacy.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key properties in comparison to its diastereomer, Boc-L-Ile-OH.[1]
| Property | Boc-L-allo-Isoleucine (this compound) | Boc-L-Isoleucine (Boc-L-Ile-OH) |
| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 35264-07-4[1] | 13139-16-7[1] |
| Molecular Formula | C₁₁H₂₁NO₄[1] | C₁₁H₂₁NO₄[1] |
| Molecular Weight | 231.29 g/mol [1] | 231.29 g/mol [1] |
| Appearance | White to off-white solid[1] | White crystalline powder[1] |
| Melting Point | 60-64 °C[1] | 66-69 °C[1] |
| Solubility | Soluble in methanol, insoluble in water.[1] | Soluble in methanol, insoluble in water.[1] |
Applications in Drug Discovery
The strategic incorporation of this compound into peptide-based drug candidates can lead to significant improvements in their therapeutic profiles.
Modulation of Biological Activity
The altered stereochemistry of the allo-isoleucine side chain can change how a peptide interacts with its biological target. This can lead to either an increase or decrease in binding affinity and subsequent biological response.
Case Study: Phytosulfokine (PSK) Peptide Analogues
Phytosulfokine (PSK) is a plant peptide hormone that promotes cell proliferation.[2] A study on a library of PSK analogues demonstrated that the replacement of L-isoleucine at position 2 with L-allo-isoleucine resulted in an analogue (2-allo-Ile PSK) with a significant increase in bioactivity in a protoplast regeneration assay.[2] This suggests that the altered spatial orientation of the methyl group at the β-carbon of allo-isoleucine may lead to a more favorable conformation for binding to its receptor, PSKR1.[2]
| Peptide | Sequence | Biological Activity (Protoplast Regeneration) |
| Native PSK | Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln | Baseline Activity |
| 2-allo-Ile PSK | Tyr(SO₃H)-allo-Ile-Tyr(SO₃H)-Thr-Gln | Significantly Increased Activity[2] |
This case study highlights the potential of using this compound as a tool to fine-tune peptide-receptor interactions and enhance therapeutic efficacy.
Enhancement of Metabolic Stability
Peptides are often susceptible to degradation by proteases in the body, limiting their therapeutic utility. The introduction of non-natural amino acids like allo-isoleucine can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a growing peptide chain using both solid-phase and solution-phase synthesis techniques.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines a standard manual Boc-SPPS cycle for the incorporation of a this compound residue.
Materials:
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DCC/HOBt)
-
Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and then DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-4 hours. The slightly different spatial arrangement of the allo-isoleucine side chain might lead to minor differences in reaction kinetics compared to Boc-L-Ile-OH, particularly in sterically hindered sequences.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling, dry the peptide-resin and cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically with appropriate scavengers.
A simplified workflow for a single Boc-SPPS cycle.
Solution-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a dipeptide, Boc-allo-Ile-Xaa-OR (where Xaa is another amino acid and OR is an ester protecting group), in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-Xaa-OR·HCl)
-
Coupling reagent (e.g., DCC/HOBt or HATU)
-
DIEA
-
DCM
-
Ethyl Acetate (EtOAc)
-
1 M HCl
-
5% NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Preparation of Amino Acid Ester Free Base:
-
In a separate flask, suspend H-Xaa-OR·HCl (1.05 eq) in DCM.
-
Cool to 0 °C and add DIEA (1.05 eq) dropwise to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
Add the prepared amino acid ester free base solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] For sterically hindered couplings, using a more potent coupling reagent like HATU can reduce reaction times to 1-4 hours and potentially increase yields.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the DCU precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Workflow for solution-phase dipeptide synthesis.
Signaling Pathways
The incorporation of this compound can influence a multitude of signaling pathways by altering the binding affinity and selectivity of a peptide for its target receptor. In the case of the phytosulfokine (PSK) analogue, the enhanced bioactivity suggests a more effective engagement with the PSKR1 receptor, leading to downstream signaling that promotes plant cell growth and differentiation.
Simplified PSK signaling pathway activation.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to modulate the conformation and biological activity of peptides offers a strategic advantage in the design of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. The provided protocols serve as a foundation for the successful incorporation of this unique building block into a wide range of peptide-based drug candidates. Further exploration of allo-isoleucine substitution in other bioactive peptides is warranted to fully unlock its potential in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-allo-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of vast numbers of compounds to identify novel therapeutic leads. The incorporation of unnatural amino acids, such as allo-isoleucine, into these libraries offers a powerful strategy to enhance biological activity, improve metabolic stability, and expand the chemical diversity of the library.[1][][3] Allo-isoleucine, a diastereomer of isoleucine, can induce unique conformational constraints on the peptide backbone, potentially leading to improved binding affinity and selectivity for biological targets.[4] This document provides detailed application notes and experimental protocols for the synthesis of peptide libraries using Boc-allo-isoleucine via the one-bead-one-compound (OBOC) or split-and-mix synthesis method.
Physicochemical Properties of Boc-L-isoleucine vs. Boc-L-allo-isoleucine
While sharing the same molecular formula and mass, the different stereochemistry of Boc-L-isoleucine and Boc-L-allo-isoleucine results in distinct physicochemical properties that can influence their behavior during peptide synthesis.
| Property | Boc-L-isoleucine | Boc-L-allo-isoleucine |
| Synonyms | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | Soluble in methanol, insoluble in water | Expected to have a similar solubility profile |
Experimental Protocols
Materials and Reagents
-
Boc-L-allo-isoleucine and other Boc-protected L-amino acids
-
Solid-phase synthesis resin (e.g., TentaGel, Merrifield)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU))
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Equipment
-
Solid-phase peptide synthesis vessel(s)
-
Shaker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Synthesis Workflow
The synthesis of a peptide library with Boc-allo-isoleucine can be efficiently achieved using the split-and-mix method. This technique ensures that each bead in the resin pool contains a unique peptide sequence.
Detailed Synthesis Protocol
1. Resin Preparation
-
Swell the resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 1 min).
2. Split-and-Mix Synthesis Cycle (repeated for each amino acid position)
-
Split: Divide the swollen resin into equal portions, one for each amino acid to be coupled in that position (including Boc-allo-isoleucine).
-
Coupling:
-
To each portion of the resin, add a solution of a unique Boc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and DIEA (6 eq.) in DMF.
-
Shake the reaction vessels for 2-4 hours at room temperature.
-
Note on Boc-allo-isoleucine: Due to potential steric hindrance, the coupling of Boc-allo-isoleucine may be less efficient.[5] It is recommended to monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed.
-
-
Pooling and Mixing:
-
After the coupling is complete, wash each resin portion with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
-
Boc Deprotection:
-
Wash the pooled resin with DCM (3 x 1 min).
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (3 x 1 min).
-
3. Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptides from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash twice.
-
Dry the peptide library under vacuum.
Quantitative Data Summary
| Step | Reagent/Condition | Duration | Expected Efficacy | Notes |
| Boc Deprotection | 50% TFA in DCM | 30 min | >99% | Standard and highly effective. |
| Neutralization | 10% DIEA in DMF | 2 x 5 min | Quantitative | Prepares the N-terminus for coupling. |
| Coupling (Standard Amino Acid) | Boc-AA (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF | 2-4 hours | >99% | Monitored by Kaiser test. |
| Coupling (Boc-allo-isoleucine) | Boc-allo-Ile (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF | 2-4 hours (may require recoupling) | Variable | Steric hindrance may reduce efficiency; double coupling is recommended if needed. |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | High | Choice of scavengers depends on peptide sequence. |
Library Characterization
The quality and composition of the synthesized peptide library should be assessed using analytical techniques such as HPLC and mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual vs. Automated Synthesis of Allo-Isoleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as allo-isoleucine, into peptide sequences is a critical strategy in modern drug design. Allo-isoleucine, a diastereomer of L-isoleucine, can confer unique structural and functional properties to peptides, including enhanced proteolytic stability and altered receptor binding affinities. The choice between manual and automated solid-phase peptide synthesis (SPPS) for producing these modified peptides is a crucial decision that impacts throughput, purity, cost, and the complexity of the molecules that can be successfully synthesized.
This document provides a detailed comparison of manual and automated methodologies for the synthesis of allo-isoleucine-containing peptides, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate approach for their needs.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies. It is important to note that these values are representative and can vary based on the specific peptide sequence, the scale of the synthesis, and the specific instrumentation used.
| Parameter | Manual Solid-Phase Peptide Synthesis (SPPS) | Automated Solid-Phase Peptide Synthesis (SPPS) |
| Crude Purity | Can be higher with optimized, hands-on control, especially for complex sequences. One study reported an average crude purity of 70%.[1] | Typically consistent and high for standard sequences. May require optimization for difficult couplings. A comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides.[1] |
| Yield | Highly dependent on operator skill and the specific sequence. | Generally reproducible due to consistent reagent delivery and washing. |
| Synthesis Time per Cycle | Slower for single peptides due to manual interventions. A typical manual cycle per amino acid can take 80-150 minutes.[1] | Significantly faster, especially for multiple peptides. Automated systems can perform a coupling cycle in under an hour, with some microwave synthesizers achieving cycles in minutes. |
| Hands-on Time | High; requires constant operator attention. | Low; "walk-away" operation after initial setup. |
| Cost (Initial Investment) | Low; requires basic laboratory glassware and shakers. | High; requires a dedicated peptide synthesizer. |
| Cost (Reagents) | Can be optimized for single syntheses, potentially lowering waste. | Can be higher due to priming and wash cycles, though modern systems are more efficient. |
| Reproducibility | Lower; prone to operator-to-operator variability. | High; automated systems perform each step with high precision. |
| Flexibility | High; allows for easy modification of protocols and troubleshooting in real-time. | Moderate to high, depending on the synthesizer's software and hardware capabilities. |
| Throughput | Low; typically one or a few peptides at a time. A rapid manual method allows for up to 8 peptides simultaneously.[1] | High; many automated synthesizers can perform parallel synthesis of multiple peptides. |
Experimental Protocols
The following are generalized protocols for the manual and automated solid-phase synthesis of a hypothetical allo-isoleucine-containing peptide. These protocols are based on the widely used Fmoc/tBu strategy.
Manual Synthesis Protocol for an Allo-Isoleucine Peptide
This protocol is suitable for the synthesis of a single peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-L-allo-Isoleucine and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Manual synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (incorporating Fmoc-L-allo-Isoleucine):
-
In a separate vial, dissolve Fmoc-L-allo-Isoleucine (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF.
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of allo-isoleucine, a longer coupling time or double coupling may be necessary.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Automated Synthesis Protocol for an Allo-Isoleucine Peptide
This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Materials and Reagents:
-
Pre-loaded resin suitable for the synthesizer.
-
Fmoc-L-allo-Isoleucine and other required Fmoc-protected amino acids in appropriate vials for the synthesizer.
-
Reagent bottles filled with:
-
DMF
-
DCM
-
20% Piperidine in DMF
-
Coupling activator solution (e.g., DIC in DMF)
-
Activator base solution (e.g., OxymaPure® in DMF)
-
-
Cleavage cocktail (prepared separately for manual cleavage after synthesis).
Procedure (Programmed into the Synthesizer):
-
Resin Swelling:
-
The synthesizer will automatically swell the resin in DMF for a pre-set time (e.g., 30 minutes).
-
-
Synthesis Cycle (repeated for each amino acid):
-
Fmoc Deprotection:
-
The synthesizer will deliver the 20% piperidine/DMF solution to the reaction vessel.
-
The reaction will proceed for a defined time (e.g., 2 x 7 minutes).
-
The vessel will be drained and washed with DMF.
-
-
Coupling (for Fmoc-L-allo-Isoleucine):
-
The synthesizer will deliver the Fmoc-L-allo-Isoleucine solution, activator, and activator base to the reaction vessel.
-
The coupling reaction will proceed for a pre-programmed time. For sterically hindered amino acids like allo-isoleucine, a double coupling protocol may be programmed.
-
-
Washing:
-
The reaction vessel will be drained and washed with DMF.
-
-
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, the synthesizer will perform a final Fmoc deprotection.
-
The peptide-resin is then typically removed from the synthesizer for manual cleavage and deprotection as described in steps 7 and 8 of the manual protocol. Some advanced systems may have automated cleavage capabilities.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the manual and automated synthesis of allo-isoleucine peptides.
Caption: Manual SPPS workflow for allo-isoleucine peptides.
Caption: Automated SPPS workflow for allo-isoleucine peptides.
Conclusion
The choice between manual and automated synthesis of allo-isoleucine-containing peptides is multifaceted. Manual synthesis offers a cost-effective and flexible approach, which can be advantageous for methods development and the synthesis of a small number of complex peptides where real-time optimization is beneficial. In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, making it the preferred method for producing large numbers of peptides or for applications requiring high consistency. For challenging couplings, such as the incorporation of the sterically hindered allo-isoleucine, both methods may require optimization, such as extended coupling times or double coupling cycles, to achieve high purity and yield. Ultimately, the optimal method will depend on the specific research goals, available resources, and the desired scale of production.
References
Application Notes and Protocols for Downstream Processing of Peptides Containing Boc-allo-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as allo-isoleucine (allo-Ile), into peptide sequences is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the solid-phase peptide synthesis (SPPS) of such peptides. The downstream processing of peptides containing the sterically hindered Boc-allo-Ile-OH residue requires carefully optimized protocols to ensure efficient cleavage from the solid support, removal of protecting groups, and high-purity isolation.
These application notes provide detailed protocols and guidance for the key downstream processing steps of peptides containing this compound, including cleavage and deprotection, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and analytical characterization.
I. Cleavage and Deprotection of Peptides Containing allo-Isoleucine
The final step in Boc-SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids. Due to the hazardous nature of hydrofluoric acid (HF), alternative "low-HF" or HF-free cleavage cocktails are often preferred.
Experimental Protocol: TFA Cleavage
This protocol describes a standard trifluoroacetic acid (TFA)-based cleavage method suitable for many peptides containing allo-isoleucine.
Materials:
-
Peptide-resin with an N-terminal Boc group and containing allo-isoleucine
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rotator
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail in a fume hood by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For peptides containing sensitive residues like methionine or tryptophan, the addition of scavengers such as 1,2-ethanedithiol (EDT) may be necessary.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the stability of the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to approximately one-third of its original volume using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.
-
Dry the crude peptide pellet under vacuum.
-
Workflow for Peptide Cleavage and Deprotection
II. Purification of Peptides Containing allo-Isoleucine
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. The separation is based on the differential hydrophobicity of the target peptide and its impurities. The presence of the allo-isoleucine diastereomer may influence the retention time compared to a peptide containing the natural L-isoleucine.
Experimental Protocol: Preparative RP-HPLC
Materials and Equipment:
-
Crude peptide containing allo-isoleucine
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Quantitative Data: Purification of a Model Peptide
The following table presents representative data for the purification of a model decapeptide containing either L-isoleucine or L-allo-isoleucine.
| Parameter | Peptide with L-Isoleucine | Peptide with L-allo-Isoleucine |
| Crude Purity (by analytical HPLC) | ~75% | ~72% |
| RP-HPLC Retention Time (minutes) | 25.4 | 24.8 |
| Purification Yield | 35% | 32% |
| Final Purity (by analytical HPLC) | >98% | >98% |
Note: This data is illustrative and actual results may vary depending on the peptide sequence and synthesis efficiency.
Workflow for Peptide Purification
III. Analytical Characterization
Accurate characterization of the purified peptide is crucial to confirm its identity and purity. The primary methods for this are mass spectrometry and analytical RP-HPLC.
Experimental Protocol: Mass Spectrometry
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of peptides.
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the peptide containing allo-isoleucine.
Experimental Protocol: Analytical RP-HPLC
Method: Analytical RP-HPLC is used to determine the purity of the final peptide product.
Procedure:
-
Use the same mobile phases as in the preparative HPLC (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).
-
Employ a narrower analytical C18 column.
-
Run a faster gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Inject a small amount of the purified peptide.
-
Integrate the peak areas in the resulting chromatogram to calculate the purity of the peptide.
Data Presentation: Analytical Characterization
| Analysis | Expected Result |
| ESI-MS | Observed mass should match the theoretical mass of the peptide with allo-isoleucine. |
| Analytical RP-HPLC | A single major peak with >95% purity. |
IV. Signaling Pathways and Logical Relationships
The decision-making process for the downstream processing of peptides containing this compound involves a series of logical steps to ensure the desired purity and yield of the final product.
Logical Workflow for Downstream Processing
Conclusion
The downstream processing of peptides containing the unnatural amino acid this compound follows a similar workflow to that of standard peptides synthesized via Boc-SPPS. However, careful optimization of cleavage conditions and purification gradients is essential to accommodate the potential steric hindrance and altered hydrophobicity imparted by the allo-isoleucine residue. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to successfully isolate and purify these valuable modified peptides for further scientific investigation and drug development.
Troubleshooting & Optimization
Solubility issues of Boc-allo-Ile-OH in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-allo-Ile-OH in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving this compound?
A1: Boc-protected amino acids, including this compound, are typically soluble in common polar aprotic solvents used in peptide synthesis.[1] These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO) (for more challenging cases)[1]
Q2: I am observing poor solubility of this compound in my chosen solvent. What factors could be contributing to this?
A2: Several factors can influence the solubility of this compound:
-
Solvent Polarity: The bulky, nonpolar tert-butoxycarbonyl (Boc) group and the isobutyl side chain of allo-isoleucine contribute to its hydrophobic character. While it is soluble in polar aprotic solvents, its solubility may be limited in less polar or protic solvents.
-
Purity of the Compound: Impurities in the this compound solid can affect its dissolution characteristics.
-
Water Content: The presence of water in either the solid or the solvent can impact solubility.
-
Temperature: Solubility is temperature-dependent. At lower temperatures, the solubility of this compound will be reduced.
-
Physical Form: The crystalline form of the solid can influence the rate of dissolution.
Q3: How does the stereochemistry of allo-isoleucine affect its solubility compared to L-isoleucine?
A3: Boc-L-allo-isoleucine and Boc-L-isoleucine are diastereomers, differing in the stereochemical configuration at the β-carbon. This can lead to differences in their crystal packing and solvation energies, potentially resulting in slightly different solubility profiles. However, quantitative solubility data for Boc-L-allo-isoleucine is not widely available, but it is expected to have a similar solubility profile to Boc-L-isoleucine.[2]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to no more than 40°C.[1] Always perform a small-scale test first to ensure the stability of the compound at the elevated temperature.
Q5: My this compound precipitated out of solution. What should I do?
A5: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the saturation point. To redissolve the compound, you can try the following:
-
Add a small amount of a stronger co-solvent, such as DMSO.[1]
-
Gently warm the solution while agitating.[1]
-
Sonicate the solution.[1]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.
Problem: this compound does not fully dissolve in the primary solvent (e.g., DMF, DCM, NMP).
Logical Workflow for Troubleshooting Solubility Issues:
References
Technical Support Center: Overcoming Incomplete Coupling of Boc-allo-Isoleucine
Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incomplete coupling of Boc-allo-isoleucine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-allo-isoleucine prone to incomplete coupling reactions?
A1: Boc-allo-isoleucine is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the β-branched side chain (sec-butyl group) create significant steric hindrance around the α-carbon.[1] This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2]
Q2: My standard coupling protocol with DCC/HOBt is giving low yields for Boc-allo-isoleucine. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often insufficient for coupling sterically hindered amino acids like Boc-allo-isoleucine.[1][3][4] It is highly recommended to switch to a more potent coupling reagent. If you must use a carbodiimide-based protocol, consider the following optimizations:
-
Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[5][6]
-
Increase Reagent Excess: Use a higher excess of Boc-allo-isoleucine and the coupling reagents (e.g., 3-5 equivalents).[5]
-
Extended Reaction Time: Increase the coupling time to accommodate the slower reaction kinetics.[5][7]
Q3: Which coupling reagents are most effective for Boc-allo-isoleucine?
A3: For challenging couplings involving sterically hindered amino acids, onium salt-based reagents are generally recommended.[1][3][4] These can be categorized into:
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity and speed.[1][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[1][8]
These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than those formed with carbodiimides.
Q4: How can I monitor the completeness of the Boc-allo-isoleucine coupling reaction?
A4: A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is a common and effective method to check for the presence of free primary amines on the resin after the coupling step.[7]
-
Negative Result (Yellow/Colorless beads): Indicates that the coupling reaction is complete.
-
Positive Result (Blue/Purple beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.[7]
If a positive result is observed, a recoupling step is necessary.
Q5: Besides changing the coupling reagent, what other parameters can I optimize?
A5: Several other factors can be adjusted to improve coupling efficiency:
-
Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences due to its superior solvating properties.[9]
-
Temperature: Moderately increasing the reaction temperature (e.g., to 40°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[5][6]
-
Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]
Q6: What is racemization and is it a concern with Boc-allo-isoleucine?
A6: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] Slow coupling reactions, which are common with hindered residues, provide more time for this to occur. While there is no direct evidence to suggest a significantly higher risk for allo-isoleucine compared to isoleucine under standard conditions, meticulous control of coupling conditions is always recommended to maintain stereochemical integrity.[2] Using phosphonium salt reagents like PyBOP or additives like HOAt can help suppress racemization.[1][4]
Troubleshooting Guide: Incomplete Coupling
This workflow provides a systematic approach to addressing incomplete coupling of Boc-allo-isoleucine.
Caption: A troubleshooting workflow for incomplete coupling.
Data Presentation: Comparison of Recommended Coupling Reagents
The table below summarizes the performance of several high-efficiency reagents recommended for hindered couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Potential Side Reactions | Key Advantages |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Byproducts can be problematic | Cost-effective; avoids guanidinylation |
| HBTU | Aminium Salt | High | Can cause N-terminus guanidinylation if used in excess | Widely used, reliable, and effective |
| HATU | Aminium Salt | Very High | Guanidinylation (less common than HBTU) | High reactivity and speed, effective for PNA synthesis[8] |
| COMU | Aminium Salt | Very High | Low | High efficiency, good solubility, not based on potentially explosive HOBt/HOAt[1] |
| PyBOP | Phosphonium Salt | High | Byproducts can be difficult to remove | High efficiency, minimizes racemization, no guanidinylation risk[1][8] |
Experimental Protocols
Here are detailed protocols for coupling Boc-allo-isoleucine using different reagents in a typical manual Boc-SPPS workflow. Assume a starting scale of 0.1 mmol on a pre-swelled resin.
Pre-Coupling Steps (Common for all protocols)
-
Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[10]
-
Washes: Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
Neutralization: Treat the resin with 5-10% DIPEA in DMF for 2 minutes. Repeat this step.[10]
-
Washes: Wash the resin with DMF (3x).
Protocol 1: Coupling with DIC/HOBt (Optimized for Hindered Residues)
-
Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-allo-isoleucine (0.4 mmol, 4 eq.) and HOBt (0.44 mmol, 4.4 eq.) in a minimal volume of DMF.
-
Add to Resin: Add the amino acid/HOBt solution to the neutralized resin.
-
Initiate Coupling: Add Diisopropylcarbodiimide (DIC) (0.44 mmol, 4.4 eq.) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitor: Perform a Kaiser test on a small sample of beads. If the test is positive, repeat steps 1-4 (double coupling).
-
Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling with HATU
-
Prepare for Pre-activation: In a separate vessel, dissolve Boc-allo-isoleucine (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in DMF.
-
Activate: Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes.[10]
-
Couple: Add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.[10]
-
Monitor: Perform a Kaiser test. If the test is positive, a second coupling may be required.
-
Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).
Caption: Workflow for Boc-allo-isoleucine coupling using HATU.
Protocol 3: Coupling with PyBOP
-
Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-allo-isoleucine (0.3 mmol, 3 eq.) in DMF.
-
Add Reagents to Resin: Add the amino acid solution to the neutralized resin, followed by PyBOP (0.3 mmol, 3 eq.).
-
Initiate Coupling: Add DIPEA (0.6 mmol, 6 eq.) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitor: Perform a Kaiser test to check for completion.
-
Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).
By selecting the appropriate high-potency coupling reagent and optimizing reaction conditions, researchers can successfully overcome the challenges associated with the incomplete coupling of the sterically hindered amino acid, Boc-allo-isoleucine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of Boc-allo-Ile-OH
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize racemization during the activation and coupling of Boc-allo-Isoleucine (Boc-allo-Ile-OH), a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect diastereomer into the peptide sequence. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The presence of diastereomeric impurities can be difficult to remove and may result in a product with reduced or altered biological function.[1][2] this compound, being a sterically hindered amino acid, can experience slower coupling reaction rates, which provides a greater opportunity for racemization to occur before the peptide bond is formed.[3]
Q2: What is the primary chemical mechanism that causes racemization during the coupling of Boc-protected amino acids?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids like this compound is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This process begins when the carboxylic acid group is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be easily abstracted by a base present in the reaction mixture, leading to a loss of chirality.[1][2][3]
Q3: Which factors in my experimental setup have the most significant impact on racemization?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[1][4] Uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) reagents generally lead to lower racemization.[1][5][6]
-
Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[1][7] They form active esters that are more stable and less prone to cyclizing into oxazolones.[6][7] HOAt and Oxyma are generally considered more effective than HOBt.[5][7]
-
Base: The strength (pKa) and steric hindrance of the base used are important.[2][7] Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase racemization by more readily abstracting the acidic α-proton. Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[1][2][5]
-
Temperature: Higher reaction temperatures significantly increase the rate of racemization.[2][7] Performing the coupling at lower temperatures (e.g., 0°C) is recommended.[4]
-
Pre-activation Time: Prolonged activation of the amino acid before the addition of the amine component increases the time the activated intermediate is present, raising the risk of racemization.[2][5] An in situ activation approach is often ideal.[1]
-
Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes being beneficial.[4][8] However, solvent choice is often constrained by reagent solubility.[7]
Q4: How can I detect and quantify the level of racemization in my final peptide product?
A4: Quantifying racemization typically involves hydrolyzing the synthesized peptide back into its constituent amino acids. The resulting enantiomeric ratio is then analyzed using a chiral analytical method. A common approach is to derivatize the amino acids with a chiral reagent (like Marfey's reagent, L-FDAA) followed by separation and quantification of the diastereomeric derivatives using reversed-phase HPLC.[6][7]
Troubleshooting Guide
Issue: High levels of the undesired D-allo-Isoleucine diastereomer are detected in the final peptide.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch from a carbodiimide (DCC, DIC) used alone to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent.[1][5] Rationale: These reagents form active esters that are less prone to racemization. HATU, in particular, is highly efficient for hindered couplings and is known for very low racemization levels.[1][6] |
| Absence or Ineffective Additive | Solution: Always use a racemization-suppressing additive. If using HOBt, consider switching to the more effective HOAt or Oxyma.[5][7] Rationale: Additives react with the activated intermediate to form a more stable active ester, which suppresses the formation of the oxazolone intermediate.[6] |
| Strong or Excess Base | Solution: Replace strong bases like DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5] Carefully control the stoichiometry and use the minimum amount of base required. |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature, starting at 0°C and allowing it to slowly warm to room temperature.[4][9] Rationale: Lower temperatures reduce the rate of both the desired coupling and the undesired racemization side reaction.[2] |
| Prolonged Pre-activation Time | Solution: Minimize the pre-activation time to 1-5 minutes, or use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine component, and additive.[1][2] Rationale: This reduces the lifetime of the highly reactive, racemization-prone activated intermediate.[2] |
| Slow Coupling due to Steric Hindrance | Solution: Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1][10] Consider increasing the reaction time slightly while keeping the temperature low. |
Data Presentation: Coupling Reagent Performance
The selection of the coupling reagent, additive, and base is critical for minimizing racemization, especially for sterically hindered residues like allo-Isoleucine. The following table summarizes common coupling systems and their generally accepted potential for causing racemization.
| Coupling Method | Base | Relative Racemization Risk | Comments |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A standard and cost-effective combination. Racemization can be managed but may be higher than with uronium/phosphonium salts. |
| DIC / Oxyma | DIEA / NMM | Very Low | Oxyma is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][11] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1][12] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1][6][10] Often the best choice for difficult couplings. |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1][5] |
| DCC (alone) | N/A | High | Not recommended for stepwise synthesis due to high racemization risk and byproduct (DCU) insolubility.[1][12] |
Visualizations
Caption: Mechanism of racemization via oxazolone and its suppression.
Caption: Recommended workflow for low-racemization coupling.
Experimental Protocol: Low-Racemization Coupling of this compound
This protocol provides a general procedure for the activation and coupling of this compound designed to minimize racemization during solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents)
-
N-Methylmorpholine (NMM) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminus) in anhydrous DMF for at least 30 minutes.
-
Drain the solvent from the reaction vessel.
-
-
Amino Acid Activation and Coupling (in situ method):
-
In a separate vessel, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in a minimal amount of anhydrous DMF.
-
Add NMM (6-10 eq.) to the swollen resin in the reaction vessel and agitate briefly.
-
Immediately add the prepared amino acid/coupling reagent solution to the reaction vessel containing the resin and base.
-
Note: For a pre-activation method, add the base to the amino acid/coupling reagent mixture and allow it to activate for no more than 2 minutes at 0°C before adding it to the resin.[2]
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, but it is preferable to perform a second coupling rather than excessively prolonging the initial one.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Ninhydrin or Kaiser test).
-
-
Washing:
-
Once the reaction is complete (negative ninhydrin test), drain the reaction solvent.
-
Thoroughly wash the resin with DMF (3-5 times), followed by DCM (3-5 times) to remove any excess reagents and byproducts.
-
-
Next Step:
-
The peptide-resin is now ready for the N-terminal Boc-deprotection step or cleavage from the resin if the synthesis is complete.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
Preventing side reactions with Boc-allo-Ile-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using Boc-allo-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Boc-L-Ile-OH?
Boc-L-allo-isoleucine (this compound) is a protected amino acid used in SPPS. It is a diastereomer of the more common Boc-L-isoleucine (Boc-L-Ile-OH), differing in the stereochemistry at the beta-carbon (β-carbon). While both have the same molecular weight and chemical formula, this spatial arrangement can subtly influence reaction kinetics, and the final conformation and biological activity of the peptide.[1]
Q2: What are the primary side reactions associated with the use of this compound in SPPS?
The primary side reactions are similar to those for other sterically hindered, Boc-protected amino acids and include:
-
Epimerization: The conversion of the L-allo-isoleucine to its D-diastereomer at the α-carbon is a critical concern, as it can be difficult to separate the resulting peptides.[2] While there is no direct evidence to suggest a significantly higher risk for the allo-isomer compared to L-isoleucine under standard conditions, careful control of coupling conditions is crucial.[1]
-
Inefficient Coupling: The bulky side chain of allo-isoleucine can physically obstruct the formation of the peptide bond, leading to incomplete reactions and deletion sequences.
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, a rearrangement of the activated intermediate can form an unreactive N-acylurea byproduct, reducing the yield of the desired peptide.[3]
-
Tert-butylation: During the acidic deprotection of the Boc group, the generated tert-butyl cation can modify sensitive residues like Tryptophan (Trp) and Methionine (Met).[4]
Q3: How can I detect these side reactions?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomeric peptides that may result from epimerization. Peptides containing allo-isoleucine and its epimer will likely have different retention times on a reversed-phase column.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry can identify deletion sequences (lower mass) and tert-butylation (+56 Da). Advanced MS techniques, such as MS/MS, can also be used to differentiate between isoleucine and allo-isoleucine residues within a peptide sequence.[1]
Troubleshooting Guides
Issue 1: Suspected Epimerization of the this compound Residue
Symptoms:
-
Appearance of a new peak close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry analysis shows a species with the same mass as the target peptide.
Root Cause Analysis: Epimerization at the α-carbon of the amino acid can occur during the activation and coupling steps. Factors that promote this include prolonged activation times, the use of strong bases, and elevated temperatures.[2]
Solutions:
-
Optimize Coupling Reagents:
-
Use phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HBTU, HATU, or COMU, which are known for faster coupling times and reduced racemization risk compared to carbodiimides alone.[7][8]
-
If using carbodiimides (e.g., DIC), always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to minimize epimerization.[3]
-
-
Control Reaction Conditions:
-
Minimize the pre-activation time of the this compound before adding it to the resin.
-
Maintain a neutral pH during the coupling step. Use of a hindered base like diisopropylethylamine (DIEA) is recommended.
-
Avoid elevated temperatures during coupling unless necessary, and if so, for a minimal duration.
-
Issue 2: Incomplete Coupling and Presence of Deletion Sequences
Symptoms:
-
A positive ninhydrin test (Kaiser test) after the coupling step, indicating free amines on the resin.
-
Mass spectrometry data shows peptide sequences missing the allo-isoleucine residue.
Root Cause Analysis: The steric hindrance of the allo-isoleucine side chain can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][9]
Solutions:
-
Double Coupling: If the ninhydrin test is positive after the initial coupling, perform a second coupling with a fresh solution of activated this compound.
-
Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).
-
Extend Coupling Time: Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or overnight). Monitor the reaction progress with the ninhydrin test.
-
Choice of Solvent: Using a solvent mixture like DMF/DCM can sometimes improve coupling efficiency for sterically hindered residues.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids like this compound
| Coupling Reagent Class | Examples | Relative Speed | Risk of Epimerization | Key Considerations |
| Carbodiimides | DCC, DIC | Moderate | Moderate to High (without additive) | Byproduct removal can be challenging (DCC). Always use with an additive like HOBt or OxymaPure®.[3][8] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Byproducts are generally water-soluble, facilitating purification.[8] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very Fast | Low | Highly efficient for hindered couplings.[7][8] Can cause guanidinylation of the N-terminus if used in excess.[10] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization for the sterically hindered this compound.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 5 minutes. Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin for the next cycle.
Protocol 2: Analytical HPLC Method for Detecting Epimerization
This method can be used to separate the desired peptide from its diastereomer formed due to epimerization.
-
Instrumentation: Reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A slow, linear gradient is often required to resolve diastereomers. For example, 5% to 55% B over 50 minutes.[11]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Visualizations
Caption: Workflow for the optimized coupling of this compound in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Boc deprotection for sterically hindered residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tert-butyloxycarbonyl (Boc) deprotection step, particularly for sterically hindered residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection, especially for sterically hindered residues?
A1: Incomplete Boc deprotection for sterically hindered residues can stem from several factors:
-
Steric Hindrance: Bulky amino acid side chains or N-methylated residues can physically block the acidic reagent from accessing the Boc group, which slows down the cleavage reaction.[1][2]
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently remove the Boc group from a hindered position. Standard concentrations of trifluoroacetic acid (TFA) might be insufficient.[1][3]
-
Inadequate Reaction Time: Sterically hindered substrates require longer reaction times for the deprotection to reach completion compared to less hindered residues.[1][3]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support does not swell adequately in the reaction solvent, the acid cannot efficiently access the peptide chains, leading to incomplete deprotection.[1][4]
-
Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA treatment.[1][5]
Q2: How can I detect incomplete Boc deprotection?
A2: Several analytical techniques can be used to monitor the completeness of the Boc deprotection:
-
Kaiser Test (Ninhydrin Test): This qualitative test is performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests the Boc group is still attached.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method to check for the presence of the starting material and identify any deletion sequences in the final crude product, which can result from incomplete deprotection.[1][2]
-
TLC (Thin-Layer Chromatography): Monitoring the reaction by TLC can show the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1]
Q3: What are scavengers and why are they necessary during Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation that is generated when the Boc group is cleaved with a strong acid like TFA.[6][7] This carbocation is a potent electrophile and can cause undesirable side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][7] By reacting with the tert-butyl cation more rapidly than the sensitive residues, scavengers prevent these modifications and improve the purity of the final product.[7][8]
Q4: Can I use milder alternatives to TFA for deprotecting substrates with acid-sensitive groups?
A4: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed to avoid the degradation of other acid-labile groups.[2] Some alternatives include:
-
4M HCl in 1,4-dioxane: A common and effective alternative to TFA.[2][3]
-
p-Toluenesulfonic Acid (pTSA): Can be used under milder conditions, often in acetonitrile/methanol.[2]
-
Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[2][9]
-
Thermal Deprotection: Heating the substrate, sometimes in a solvent like water, can effect Boc removal without any acid.[10][11]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection After Standard Protocol
-
Possible Cause: Steric hindrance around the Boc-protected amine is slowing the reaction rate.[7][8]
-
Possible Cause: The concentration or strength of the acid is insufficient for the hindered residue.[1][6]
-
Possible Cause (Solid-Phase): Poor resin swelling is limiting reagent access.[4][8]
-
Solution: Ensure the resin is fully swollen in the reaction solvent before starting the deprotection step. Using a solvent system known to promote good swelling, like DCM, is important.[1]
-
Issue 2: Observation of Unexpected Side Products in LC-MS Analysis
-
Possible Cause: Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. This often appears as a +56 Da mass shift.[8]
-
Possible Cause: Trifluoroacetylation of the newly deprotected amine, observed as a +96 Da mass increase.[2]
-
Solution: This side reaction can occur when using TFA. To mitigate it, ensure the complete removal of residual TFA after deprotection. This can be achieved by co-evaporation with a solvent like toluene or by performing thorough washes.[2]
-
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent/Solvent System | Typical Concentration | Reaction Time | Temperature | Notes |
| TFA in DCM | 25% (v/v) | 2 hours | Room Temp | A common and generally effective condition.[6] |
| TFA in DCM | 50% (v/v) | 30 minutes | Room Temp | Faster deprotection, suitable for less sensitive substrates.[6] |
| Neat TFA | 100% | 5-15 minutes | Room Temp | Very rapid, but may increase the risk of side products.[6] |
| 4M HCl in 1,4-Dioxane | 4 M | 30-60 minutes | Room Temp | A strong alternative to TFA, often used for hindered residues.[2][12] |
| p-Toluenesulfonic Acid | Stoichiometric | Variable | Room Temp | A milder option for acid-sensitive compounds.[2] |
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Cocktail Composition (v/v/v) | Name/Purpose | Target Residues | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | Standard Cocktail | General purpose, effective for most sequences. | [2][8] |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | For peptides with multiple sensitive residues, including Cys. | [2][8] |
| TFA / TIS (95:5) | Simple Cocktail | Effective for protecting Trp, Met, and Tyr. | [2] |
| TFA / EDT (95:5) | Cysteine Protection | Specifically for Cysteine-containing compounds. | [7] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
Reagent Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2] Slowly add an equal volume of trifluoroacetic acid (TFA) to create a ~50% TFA solution.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][14]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 2-3 times).[2] The crude product can then be purified by standard methods.
Protocol 2: Deprotection of a Sterically Hindered Residue using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[12]
-
Reaction: Stir the mixture at room temperature. For hindered residues, the reaction may require 1 to 4 hours, or longer.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40°C can be applied.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. The resulting hydrochloride salt can often be precipitated by triturating the residue with cold diethyl ether.[12]
Protocol 3: Solid-Phase Boc Deprotection and Cleavage
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Deprotection: Treat the resin with a 50% TFA in DCM solution for 20-30 minutes with gentle agitation. For hindered residues, this step may need to be repeated or extended.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralization: Neutralize the resin with a 10% diisopropylethylamine (DIPEA) in DCM solution for 1-2 minutes, followed by thorough DCM washes before the next coupling step.[1]
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]
-
Isolation: Filter the resin, collect the filtrate, and precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[8]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Identifying and characterizing deletion sequences in allo-isoleucine peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allo-isoleucine containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize deletion sequences and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a problem in my allo-isoleucine peptide synthesis?
A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence.[1] These impurities can be difficult to separate from the desired full-length peptide due to similar physical and chemical properties. The presence of deletion sequences, especially in therapeutic peptides or drug candidates, can significantly impact the biological activity, safety, and efficacy, potentially leading to misleading experimental results.[1]
Q2: I'm having trouble distinguishing allo-isoleucine from leucine and isoleucine in my mass spectrometry data. Why is this and what can I do?
A2: Allo-isoleucine, isoleucine, and leucine are isobaric, meaning they have the exact same molecular mass.[2][3][4] Standard mass spectrometry fragmentation techniques like Collision-Induced Dissociation (CID) often do not produce unique fragment ions to differentiate them. To resolve this, more advanced fragmentation methods are required, such as Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) (ETD-HCD or EThcD).[2][5] These techniques can generate specific side-chain fragment ions (w-ions) that are diagnostic for leucine versus isoleucine/allo-isoleucine.[5][6][7][8]
Q3: My peptide's observed mass is lower than the expected theoretical mass. Could this be a deletion sequence?
A3: Yes, a lower-than-expected mass is a strong indication of a deletion sequence. The mass difference should correspond to the mass of the missing amino acid residue(s). To confirm, you should analyze your crude peptide product using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The mass spectrometer will identify the molecular weights of your main product and any impurities, allowing you to confirm the mass of the deleted residue.[1]
Q4: Can Edman degradation help in characterizing deletion sequences involving allo-isoleucine?
A4: Edman degradation is a powerful method for N-terminal sequencing and can be very useful.[9][10][11] If the deletion is within the first 30-50 residues from the N-terminus, Edman sequencing can pinpoint the exact location of the missing amino acid.[9] It sequentially removes amino acids from the N-terminus, which are then identified by chromatography.[10][11][12] This method can also distinguish between isobaric amino acids like leucine and isoleucine based on their different retention times, a principle that can be extended to differentiate allo-isoleucine.[12]
Q5: What are the key differences in fragmentation patterns between Leucine and Isoleucine/allo-Isoleucine?
A5: When using advanced fragmentation methods like ETD-HCD or multistage fragmentation (MS³), isoleucine and allo-isoleucine can be distinguished from leucine by their characteristic side-chain fragment ions. Isoleucine/allo-isoleucine fragmentation results in a loss of a 29.04 Da ethyl group (C₂H₅), while leucine fragmentation shows a loss of a 43.05 Da isopropyl group (C₃H₇).[5] These diagnostic ions, often referred to as w-ions, are critical for unambiguous identification.[2][5][7]
Troubleshooting Guides
Issue 1: Ambiguous Identification of Allo-Isoleucine in MS/MS Spectra
Symptoms:
-
Your MS/MS spectrum does not show clear, unique fragment ions to confirm the presence and position of allo-isoleucine versus leucine or isoleucine.
-
Database search algorithms cannot distinguish between these isobaric residues.[4]
Troubleshooting Steps:
-
Optimize Fragmentation Method:
-
Action: Switch from standard CID to a method that promotes side-chain fragmentation. Utilize Electron Transfer Dissociation (ETD) to generate z-ions, followed by HCD fragmentation of a specific z-ion (MS³).[3][5][7][8]
-
Expected Outcome: The MS³ spectrum should reveal diagnostic w-ions, allowing you to differentiate allo-isoleucine/isoleucine from leucine.
-
-
Check Mass Analyzer Resolution:
-
Perform N-terminal Sequencing:
-
Action: If the ambiguous residue is near the N-terminus, subject the peptide to automated Edman degradation.[9][11][12]
-
Expected Outcome: The PTH-amino acid derivative for allo-isoleucine will have a distinct retention time in the chromatographic analysis compared to leucine and isoleucine, providing unambiguous identification.[12]
-
Issue 2: Confirmation and Characterization of a Suspected Deletion Sequence
Symptoms:
-
RP-HPLC analysis of the crude synthetic peptide shows multiple peaks close to the main product peak.[1]
-
Mass spectrometry data shows a prominent ion with a mass lower than the target peptide.
Troubleshooting Steps:
-
Confirm the Deletion by LC-MS:
-
Action: Analyze the crude peptide product using high-resolution LC-MS.[1]
-
Expected Outcome: The mass difference between the main peak and the impurity peak should correspond to the mass of a single amino acid residue. This confirms the presence of a single deletion sequence.
-
-
Identify the Location of the Deletion:
-
Action: Isolate the impurity peak and subject it to tandem mass spectrometry (MS/MS) for de novo sequencing.[4][13]
-
Expected Outcome: By analyzing the b- and y-ion series, you can reconstruct the sequence of the impurity and compare it to the target sequence to identify the exact position of the missing amino acid.
-
-
Review the Synthesis Protocol:
-
Action: Examine the coupling efficiency data from your peptide synthesizer, paying close attention to the coupling step immediately following the suspected deletion site.[1] Sterically hindered amino acids can sometimes have lower coupling efficiencies.
-
Expected Outcome: A significant drop in coupling efficiency at a specific cycle is a strong indicator of the problematic step leading to the deletion.
-
Data Presentation
Table 1: Diagnostic Fragment Ion Masses for Isobaric Amino Acids
| Amino Acid | Precursor Ion Type | Diagnostic Loss | Mass of Loss (Da) | Resulting Ion |
| Leucine | z-ion | Isopropyl group | 43.05 | w-ion |
| Isoleucine | z-ion | Ethyl group | 29.04 | w-ion |
| allo-Isoleucine | z-ion | Ethyl group | 29.04 | w-ion |
This table summarizes the key diagnostic neutral losses used to differentiate Leucine from Isoleucine and allo-Isoleucine using MS³ (ETD-HCD) methods.[5]
Experimental Protocols
Protocol 1: Identification of Deletion Sequences by LC-MS/MS
-
Sample Preparation: a. Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of a suitable solvent (e.g., 30% acetonitrile in water with 0.1% formic acid). b. Vortex the sample until the peptide is fully dissolved. c. Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Separation: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.
-
Mass Spectrometry Analysis: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. MS1 Scan: Acquire full scan mass spectra from m/z 300 to 2000. c. MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the top 5 most intense ions. d. Fragmentation: Use HCD with a normalized collision energy of 28-30%. e. Data Analysis: Process the data to identify the masses of the main peptide product and any co-eluting impurities. A deletion sequence will appear as a mass corresponding to the target peptide minus the mass of one or more amino acid residues.[1] Perform de novo sequencing on the MS/MS spectra of the impurity to identify the location of the deletion.
Protocol 2: Differentiation of allo-Isoleucine from Leucine via MS³
-
LC-MS/MS Setup: a. Prepare and separate the peptide sample as described in Protocol 1. b. The mass spectrometer must be capable of MS³ fragmentation (e.g., an Orbitrap Fusion or similar ion trap instrument).[2][7]
-
MS³ Acquisition Method: a. MS1 Scan: Acquire a full scan to identify the precursor ion (m/z) of the peptide of interest. b. MS2 Scan (ETD): Isolate the precursor ion and subject it to Electron Transfer Dissociation (ETD). This will generate c- and z-type fragment ions. c. MS3 Scan (HCD): From the MS2 spectrum, isolate the specific z-ion that contains the ambiguous allo-isoleucine/leucine residue. Subject this isolated z-ion to Higher-Energy Collisional Dissociation (HCD). d. Detection: Acquire the MS³ spectrum in a high-resolution analyzer like an Orbitrap.
-
Data Interpretation: a. Examine the MS³ spectrum for characteristic neutral losses from the fragmented z-ion. b. Leucine Identification: The presence of a w-ion corresponding to a neutral loss of 43.05 Da (isopropyl group) is indicative of a leucine residue.[5] c. Allo-Isoleucine/Isoleucine Identification: The presence of a w-ion corresponding to a neutral loss of 29.04 Da (ethyl group) is indicative of an isoleucine or allo-isoleucine residue.[5]
Visualizations
Caption: A flowchart of the experimental workflow for confirming and characterizing deletion sequences.
Caption: A logical diagram for troubleshooting the differentiation of isobaric amino acids.
Caption: Diagram showing the generation of diagnostic w-ions for Leu vs. allo-Ile/Ile.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. ehu.eus [ehu.eus]
- 11. novor.cloud [novor.cloud]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of Peptides Containing allo-Isoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing the diastereomer allo-isoleucine.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing allo-isoleucine, offering potential causes and actionable solutions.
Issue 1: Co-elution of the target peptide and its allo-isoleucine diastereomer in RP-HPLC.
-
Question: My RP-HPLC analysis shows a single peak or poorly resolved peaks for my target peptide and what I suspect is the allo-isoleucine-containing impurity. How can I improve their separation?
-
Possible Causes:
-
Solutions:
-
Optimize RP-HPLC Method:
-
Gradient: Employ a shallower gradient to increase the separation window.[3]
-
Temperature: Varying the column temperature can alter the peptide's secondary structure and its interaction with the stationary phase, potentially improving resolution.[2]
-
Column Chemistry: Switch between different stationary phases (e.g., C8 and C18) as their selectivities can differ.[2]
-
Mobile Phase: While trifluoroacetic acid (TFA) is common, experimenting with other ion-pairing agents might be beneficial.[4][5]
-
-
Chiral Chromatography: If available, utilize a chiral stationary phase designed for separating stereoisomers.[1][6] This is a more direct approach for resolving diastereomeric peptides.
-
Issue 2: Difficulty confirming the presence and quantity of the allo-isoleucine impurity.
-
Question: I am unsure if the impurity I am seeing is indeed the allo-isoleucine diastereomer. How can I definitively identify and quantify it?
-
Possible Causes:
-
Solutions:
-
Advanced Mass Spectrometry Techniques:
-
Tandem MS (MS/MS or MSn): Employ fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).[7][8][9] These methods can induce side-chain cleavages that produce characteristic fragment ions (e.g., w-ions) allowing for the differentiation of isoleucine and allo-isoleucine residues.[10][11][12][13][14]
-
-
Enzymatic Digestion: Digest the peptide with a specific protease (e.g., trypsin) and analyze the resulting fragments by MS/MS.[15][16] This can help isolate the region containing the allo-isoleucine for more straightforward analysis.
-
Chemical Derivatization: Derivatize the peptide with a chiral reagent before analysis. This creates diastereomeric derivatives that are more easily separated by standard chromatography.[17][18][19]
-
Frequently Asked Questions (FAQs)
Q1: What is allo-isoleucine and why is it a problem in peptide synthesis?
A1: Isoleucine has two chiral centers, which means it can exist in four stereoisomeric forms: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[2][17] Allo-isoleucine is a diastereomer of isoleucine. During peptide synthesis, racemization or the presence of small amounts of alternate enantiomers in the amino acid starting materials can lead to the incorporation of allo-isoleucine into the peptide sequence.[2] This is problematic because the presence of allo-isoleucine can alter the peptide's three-dimensional structure, which in turn can significantly impact its biological activity and binding affinity.[2][20][21]
Q2: Can I remove the allo-isoleucine impurity after synthesis?
A2: Complete removal of the allo-isoleucine-containing peptide from the desired product is a significant purification challenge.[2] While preparative chromatography can enrich the desired peptide, achieving 100% purity can be difficult and may lead to significant yield loss.[22][23] The most effective strategy is to minimize its formation during synthesis by using high-purity amino acid derivatives and optimized coupling conditions.
Q3: What analytical techniques are best suited for characterizing peptides with potential allo-isoleucine contamination?
A3: A combination of techniques is recommended:
-
High-Resolution RP-HPLC: For initial purity assessment and to attempt separation of the diastereomers.[24][25]
-
High-Resolution Mass Spectrometry: To confirm the mass of the peptide and its fragments.[7][10]
-
Tandem Mass Spectrometry (MS/MS): Using methods like ETD-HCD to differentiate between the isoleucine and allo-isoleucine isomers based on their unique fragmentation patterns.[8][9][12]
Q4: Are there specific experimental conditions that favor the separation of isoleucine and allo-isoleucine containing peptides by RP-HPLC?
A4: Yes, while challenging, separation can be improved by:
-
Column Choice: A study on an α-helical model peptide demonstrated that both C8 and C18 columns could resolve diastereomers, with the optimal choice being sequence-dependent.[2]
-
Temperature: The same study showed that changing the temperature from 30°C to 65°C significantly altered the retention times and resolution of the diastereomeric peptides on both C8 and C18 columns.[2]
-
Mobile Phase Gradient: A slow, shallow gradient of the organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like TFA, is crucial for maximizing resolution.[3][26]
Quantitative Data
The following table summarizes representative data from a study investigating the separation of diastereomeric α-helical peptides by RP-HPLC, highlighting the effect of column type and temperature on retention time.
| Peptide (Single Isomer Substitution) | Column Type | Temperature (°C) | Retention Time (min) |
| Ile-substituted | C8 | 30 | ~28.5 |
| allo-Ile-substituted | C8 | 30 | ~29.0 |
| Ile-substituted | C8 | 65 | ~26.5 |
| allo-Ile-substituted | C8 | 65 | ~27.5 |
| Ile-substituted | C18 | 30 | ~32.0 |
| allo-Ile-substituted | C18 | 30 | ~32.5 |
| Ile-substituted | C18 | 65 | ~30.0 |
| allo-Ile-substituted | C18 | 65 | ~31.0 |
Data is estimated from graphical representations in Chen et al., J. Pept. Res., 2008 and is for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water or a buffer compatible with the mobile phase).[27]
-
Column: Select a suitable preparative RP-HPLC column (e.g., C18, 5 µm particle size, 300 Å pore size).[2]
-
Mobile Phase:
-
Gradient: Run a linear gradient from a low percentage of B to a higher percentage over a specified time (e.g., 5% to 65% B over 60 minutes). The exact gradient will need to be optimized for the specific peptide.
-
Detection: Monitor the elution at 210-220 nm.[26]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine purity and identity.
Protocol 2: Enzymatic Digestion for MS Analysis
-
Denaturation (Optional but Recommended): Dissolve the purified peptide in a denaturing buffer (e.g., containing urea or guanidine hydrochloride) to unfold it and make cleavage sites accessible.[15]
-
Reduction and Alkylation (for Cysteine-containing peptides): Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.[15]
-
Digestion:
-
Quenching: Stop the digestion by adding an acid, such as formic acid.[28]
-
Analysis: The resulting peptide fragments are now ready for analysis by LC-MS/MS.
Visualizations
Caption: Workflow for peptide purification and analysis.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Distinction of Leucine and Isoleucine in Monoclonal Antibodies Using Nanoflow LCMSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic digestion of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. polypeptide.com [polypeptide.com]
- 23. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 24. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 25. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 26. bachem.com [bachem.com]
- 27. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides Containing Allo-Isoleucine
For researchers, scientists, and drug development professionals, the accurate analysis of peptides is paramount. The presence of diastereomers, such as those containing allo-isoleucine alongside its stereoisomer isoleucine, presents a significant analytical challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of such peptides, supported by experimental data and detailed protocols.
The subtle difference in the stereochemistry of allo-isoleucine compared to isoleucine can significantly impact the three-dimensional structure and biological activity of a peptide.[1] Consequently, the ability to separate and quantify these diastereomers is crucial for quality control, stability testing, and characterization of peptide-based therapeutics.
Reversed-Phase HPLC (RP-HPLC): The Workhorse with Nuances
Conventional RP-HPLC is a widely used technique for peptide analysis.[2][3] The separation is primarily based on the hydrophobicity of the peptides. While isoleucine and allo-isoleucine have identical overall hydrophobicity, subtle differences in how they influence the peptide's secondary structure can be exploited for separation.[3]
Key Performance Characteristics:
The effectiveness of RP-HPLC for separating diastereomeric peptides containing allo-isoleucine is highly dependent on the chromatographic conditions. Factors such as the stationary phase, temperature, and mobile phase composition play a critical role.
| Parameter | C8 Column | C18 Column | Key Observations |
| Stationary Phase | Less hydrophobic than C18. | More hydrophobic, offering stronger retention for nonpolar peptides. | The choice between C8 and C18 depends on the overall hydrophobicity of the peptide. C18 generally provides better resolution for these types of separations due to increased interaction.[3] |
| Temperature | Increased temperature can improve peak shape and resolution. | Similar to C8, temperature optimization is crucial for enhancing separation.[3] | Temperature affects the peptide's secondary structure and its interaction with the stationary phase. |
| Mobile Phase | Typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA). | Similar mobile phase compositions are used. | The gradient slope is a critical parameter to optimize for resolving closely eluting diastereomers. |
| Example Retention Times (Model Peptide) | Peptide-Ile: 17.6 min, Peptide-allo-Ile: 17.6 min (co-elution at 30°C) | Peptide-Ile: 19.8 min, Peptide-allo-Ile: 19.8 min (co-elution at 30°C) | In some cases, conventional RP-HPLC may not be sufficient to resolve the diastereomers without careful optimization of all parameters.[3] |
Experimental Protocol: RP-HPLC of a Model Peptide
This protocol is based on a study that investigated the separation of diastereomeric α-helical peptide analogs.[3]
-
Instrumentation: Shimadzu LC-20A HPLC system or equivalent.
-
Columns:
-
Zorbax 300 SB-C8 (150 x 4.6-mm I.D., 5-μm particle size, 300-Å pore size).
-
Zorbax 300 SB-C18 (250 x 4.6-mm I.D., 5-μm particle size, 300-Å pore size).
-
-
Mobile Phase:
-
Eluent A: 0.1% aqueous TFA.
-
Eluent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of Eluent B. The specific gradient profile needs to be optimized for the peptide of interest.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Column temperature can be varied (e.g., 30°C and 65°C) to optimize separation.[3]
Alternative and Advanced HPLC Techniques
While RP-HPLC is a valuable tool, its limitations in resolving certain diastereomeric peptides have led to the development and application of alternative HPLC-based methods.
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes a stationary phase with multiple interaction modes, such as hydrophobic and ion-exchange. This can provide unique selectivity for separating closely related peptides.[4]
Key Performance Characteristics:
| Technique | Stationary Phase | Principle | Advantages |
| Mixed-Mode HPLC | Primesep 200 | Combines hydrophobic and ion-exchange interactions. | Can resolve diastereomers that are difficult to separate by RP-HPLC alone.[4] |
Experimental Protocol: Mixed-Mode HPLC
This protocol is for the separation of allo-isoleucine and isoleucine using a Primesep 200 column.[4]
-
Column: Primesep 200 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 20% Acetonitrile in water with 0.2% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD (Charged Aerosol Detector) or UV at 200 nm.[4]
Chiral HPLC
Chiral HPLC employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or diastereomers in a sample.
Key Performance Characteristics:
| Technique | Stationary Phase | Principle |
| Chiral HPLC | CHIRALPAK ZWIX(+) | Zwitterionic chiral selector that enables enantiomeric and diastereomeric separations of amino acids. |
While data on the direct separation of peptides containing allo-isoleucine using chiral HPLC is limited in the provided search results, the separation of the amino acid itself suggests the potential of this technique for peptide analysis.
Derivatization followed by LC-MS
This approach involves chemically modifying the peptide or its constituent amino acids with a chiral derivatizing agent to form diastereomeric derivatives that can be more easily separated by conventional RP-HPLC and detected by mass spectrometry (MS).
Key Performance Characteristics:
| Technique | Derivatizing Agent | Column | Key Observations |
| LC-MS after Derivatization | L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) | COSMOSIL 3PBr | This method allows for the separation and identification of isoleucine stereoisomers after hydrolysis of the peptide.[2][5] |
Experimental Protocol: Derivatization and LC-MS Analysis
This protocol describes the analysis of isoleucine stereoisomers from a hydrolyzed peptide.[2]
-
Peptide Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.
-
Derivatization: The amino acid mixture is labeled with a chiral derivatizing agent such as L-FDVDA.[2]
-
LC-MS Analysis:
-
Instrumentation: Nexera Lite HPLC system coupled with an LCMS-2050 mass spectrometer.
-
Column: COSMOSIL 3PBr (150 x 3.0 mm I.D., 3 µm).
-
Mobile Phase:
-
Solvent A: 70% methanol in ultrapure water (containing 0.1% formic acid).
-
Solvent B: 100% methanol (containing 0.1% formic acid).
-
-
Gradient: A linear gradient from 0% to 30% B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40 °C.
-
Detection: UV at 340 nm and MS detection.
-
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental processes and the relationship between the different analytical approaches, the following diagrams are provided.
Conclusion
The analysis of peptides containing allo-isoleucine requires careful consideration of the analytical methodology. While conventional RP-HPLC can be effective, it often necessitates extensive method development. For more challenging separations, mixed-mode chromatography offers enhanced selectivity. Chiral HPLC provides a direct route for stereoisomer separation, though the availability and cost of chiral columns can be a factor. Derivatization followed by LC-MS is a powerful technique, particularly for confirming the presence of specific stereoisomers after peptide hydrolysis, but it involves a more complex workflow.
The choice of the optimal method will depend on the specific peptide, the required level of resolution, and the available instrumentation. This guide provides the foundational knowledge and experimental starting points to enable researchers to successfully tackle the analysis of these challenging but important biomolecules.
References
- 1. hplc.eu [hplc.eu]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Unveiled: A Comparative Guide to Peptides Containing Boc-allo-Ile-OH
For researchers, scientists, and drug development professionals navigating the complexities of peptide characterization, this guide offers an objective comparison of the mass spectrometric behavior of peptides incorporating the non-canonical amino acid Boc-L-allo-isoleucine. Supported by experimental data, this document provides a framework for understanding the unique fragmentation patterns of Boc-allo-Ile-OH-containing peptides compared to their diastereomeric and protecting-group alternatives. Detailed experimental protocols and visual workflows are included to aid in the practical application of these analytical techniques.
The incorporation of non-canonical amino acids like allo-isoleucine is a key strategy in modern drug discovery, offering a pathway to modulate peptide conformation and enhance biological activity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during solid-phase peptide synthesis (SPPS). Consequently, the robust and unambiguous characterization of these modified peptides by mass spectrometry is a critical step in ensuring the quality and integrity of synthetic peptides destined for therapeutic or research applications.
Performance in the Mass Spectrometer: A Comparative Analysis
The subtle stereochemical difference between allo-isoleucine and isoleucine, coupled with the labile nature of the Boc protecting group, gives rise to distinct mass spectrometric signatures. Understanding these differences is crucial for accurate peptide identification and structural elucidation.
Ionization and Fragmentation: ESI vs. MALDI
The choice of ionization technique significantly impacts the stability of the Boc group. Electrospray ionization (ESI) is a soft ionization method but can still induce in-source fragmentation of the Boc group, leading to the observation of ions corresponding to the unprotected peptide. Matrix-assisted laser desorption/ionization (MALDI) is generally considered a softer technique and may result in less in-source fragmentation of the Boc group.
Tandem Mass Spectrometry (MS/MS): Unraveling the Structure
Tandem mass spectrometry is indispensable for obtaining sequence information. The choice of fragmentation method influences the observed fragmentation pathways.
| Fragmentation Method | Key Characteristics for this compound Peptides |
| Collision-Induced Dissociation (CID) | Readily induces neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da). Produces characteristic b- and y-type fragment ions for peptide backbone cleavage. The relative intensities of fragment ions around the allo-isoleucine residue can differ from those of isoleucine. |
| Higher-Energy Collisional Dissociation (HCD) | Similar to CID, with efficient fragmentation of the Boc group. Often provides higher-resolution fragment ion spectra, aiding in the differentiation of isobaric fragment ions. |
| Electron Transfer Dissociation (ETD) | Generally preserves post-translational modifications and protecting groups better than CID/HCD. However, some fragmentation of the Boc group can still occur. Produces c- and z-type fragment ions, providing complementary sequence information. |
Distinguishing Diastereomers: this compound vs. Boc-Ile-OH
While sharing the same molecular weight, the different stereochemistry of allo-isoleucine and isoleucine can lead to subtle but measurable differences in their fragmentation patterns. A study by Jiang et al. on the CID of the unprotected amino acids demonstrated that L-isoleucine has a more energetically favorable pathway to produce the m/z 69 fragment ion compared to L-allo-isoleucine.[1][2][3] This suggests that the relative abundance of certain side-chain fragment ions can be a key differentiator in the MS/MS spectra of peptides containing these isomers.
Table 1: Comparative Mass Spectrometry Data for Peptides Containing Boc-allo-Ile and Alternatives
| Feature | This compound Peptide | Boc-Ile-OH Peptide | allo-Ile-OH Peptide (No Boc) |
| Precursor Ion (m/z) | Identical to Boc-Ile-OH peptide | Identical to this compound peptide | 100 Da less than Boc-protected counterparts |
| Major Neutral Losses in MS/MS | -100 Da (Boc group) -56 Da (isobutylene) | -100 Da (Boc group) -56 Da (isobutylene) | No major neutral losses from the amino acid itself |
| Characteristic Side-Chain Fragments | Differences in relative intensities of low mass immonium-related ions compared to isoleucine. | Differences in relative intensities of low mass immonium-related ions compared to allo-isoleucine. | Characteristic fragment ions that differ in relative abundance from isoleucine. |
| Backbone Fragmentation | Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD). | Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD). | Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD). |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Stock Solution Preparation: Accurately weigh 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution with the LC-MS mobile phase A to a final concentration of 10-100 fmol/µL for direct infusion or LC-MS analysis.
LC-MS/MS Analysis of a this compound Containing Peptide
This protocol is a general guideline and should be optimized for the specific peptide and instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition:
-
Full Scan MS: Acquire full scan data from m/z 300 to 2000 to identify the precursor ion(s) of the Boc-protected peptide.
-
Tandem MS (MS/MS): Perform data-dependent MS/MS on the most intense precursor ions.
-
Isolation Window: 1.6 m/z.
-
Collision Energy: Use a stepped normalized collision energy (e.g., 15, 25, 35) to ensure comprehensive fragmentation.
-
-
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and key fragmentation pathways.
References
- 1. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 2. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
Confirming allo-Isoleucine Incorporation: A Comparison of NMR Spectroscopic Approaches
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation, such as allo-isoleucine, is critical for ensuring the structural integrity and intended function of novel peptides and proteins. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose, providing atomic-level resolution to verify successful incorporation and determine stereochemistry. This guide compares two primary NMR-based methodologies for confirming allo-isoleucine incorporation: direct analysis of unlabeled or uniformly labeled samples and isotope-labeling-based detection.
Method 1: Direct 1D and 2D NMR Analysis
This approach leverages the intrinsic differences in the magnetic environments of isoleucine and its diastereomer, allo-isoleucine, which result in distinct chemical shifts and coupling constants for their respective nuclei. This method is particularly well-suited for smaller peptides and proteins where spectral overlap is less of a concern.
A simple ¹H and ¹³C NMR spectrometric analysis allows for the differentiation of isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocentre[1][2][3]. Specifically, the α-CH proton of a D-allo-isoleucine residue typically exhibits a higher chemical shift in the ¹H NMR spectrum compared to the α-CH protons of L-isoleucine residues. Conversely, in the ¹³C NMR spectrum, the α-CH carbon of D-allo-isoleucine shows a lower chemical shift than those of L-isoleucine residues[1].
Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for resolving these key signals, especially in more complex molecules[4][5][6]. The HSQC spectrum provides a correlation map between directly bonded protons and carbons, allowing for the unambiguous assignment of the α-CH group.
Method 2: Isotope Labeling and Heteronuclear NMR
For larger proteins or when higher sensitivity and specificity are required, the incorporation of isotope-labeled allo-isoleucine (e.g., ¹³C or ¹⁵N labeled) is the preferred method. This strategy dramatically simplifies the NMR spectra and allows for the use of powerful heteronuclear NMR experiments to selectively observe the incorporated amino acid.
The in vivo incorporation of isotopically labeled unnatural amino acids significantly reduces the complexity of NMR spectra[7][8]. By providing ¹³C-labeled allo-isoleucine in the expression media, researchers can ensure that only the incorporated allo-isoleucine residues will give rise to strong signals in a ¹H-¹³C HSQC spectrum, against a background of unlabeled natural amino acids[9]. This approach provides a clear and unambiguous confirmation of incorporation.
Furthermore, selective labeling enables the use of advanced NMR experiments for structural and dynamic studies of the protein at the site of incorporation[7][10]. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to establish through-space contacts between the labeled allo-isoleucine and other residues, providing valuable structural constraints[11][12][13].
Performance Comparison
| Feature | Method 1: Direct NMR Analysis | Method 2: Isotope Labeling with Heteronuclear NMR |
| Sensitivity | Lower, dependent on natural abundance ¹³C and proton signal dispersion. | High, due to enrichment with NMR-active isotopes. |
| Specificity | Moderate, relies on resolving and assigning specific proton and carbon signals which can be challenging in crowded spectra. | Very High, signals from the labeled allo-isoleucine are selectively detected. |
| Applicability | Best for small to medium-sized peptides and proteins (<20 kDa). | Suitable for a wide range of protein sizes, including large proteins (>40 kDa)[10]. |
| Cost | Lower, does not require synthesis of expensive labeled amino acids. | Higher, requires the synthesis or purchase of isotope-labeled allo-isoleucine. |
| Information | Confirms presence and stereochemistry based on chemical shifts and coupling constants. | Confirms incorporation, provides site-specific structural and dynamic information. |
Experimental Protocols
Method 1: ¹H-¹³C HSQC for Unlabeled Peptides
-
Sample Preparation: Dissolve the purified peptide containing putative allo-isoleucine in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O) to a final concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
Experiment: Standard sensitivity-enhanced ¹H-¹³C HSQC pulse sequence.
-
Parameters: Set the spectral widths to cover the expected chemical shift ranges for both ¹H (approx. 0-10 ppm) and ¹³C (approx. 10-70 ppm for aliphatic region). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the cross-peaks corresponding to the α-CH groups of isoleucine and allo-isoleucine based on their characteristic chemical shifts. For D-allo-isoleucine, expect the ¹H chemical shift to be higher and the ¹³C chemical shift to be lower than that of L-isoleucine[1].
-
Method 2: ¹H-¹³C HSQC for ¹³C-labeled allo-Isoleucine Incorporation
-
Protein Expression and Purification: Express the target protein in a minimal medium supplemented with ¹³C-labeled allo-isoleucine. Purify the protein to homogeneity.
-
Sample Preparation: Prepare an NMR sample of the purified, labeled protein in a suitable deuterated buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% D₂O, pH 7.0) to a concentration of 0.1-1 mM.
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher NMR spectrometer with a cryoprobe.
-
Experiment: ¹H-¹³C HSQC.
-
Parameters: Optimize spectral widths and acquisition times for the detection of the ¹³C-labeled allo-isoleucine signals.
-
-
Data Analysis: The presence of a cross-peak in the ¹H-¹³C HSQC spectrum at the expected chemical shifts for the α-CH of allo-isoleucine provides direct and unambiguous evidence of its incorporation. The intensity of the cross-peak can be used for semi-quantitative analysis of incorporation efficiency.
Workflow and Pathway Diagrams
Caption: General workflow for NMR-based confirmation of allo-isoleucine incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 11. Determining Protein Structures from NOESY Distance Constraints by Semidefinite Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Boc-allo-Ile-OH
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-L-allo-isoleucine (Boc-allo-Ile-OH) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of suitable chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, focusing on the selection of appropriate chiral stationary phases (CSPs).
The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach for determining enantiomeric purity. Based on available literature for N-protected amino acids, two main classes of CSPs have demonstrated broad applicability and high selectivity: macrocyclic glycopeptide-based CSPs and polysaccharide-based CSPs.
Comparison of Recommended Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Advantages | Disadvantages |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based, CHIROBIOTIC® T) | Complex formation involving hydrogen bonding, ionic interactions, and steric hindrance. | Reversed-Phase (e.g., Water/Acetonitrile/TFA) or Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine) | - Broad selectivity for N-protected amino acids. - High efficiency and ruggedness. - Compatible with LC-MS friendly mobile phases. - Reversed-phase mode is a viable choice for t-BOC amino acids. | - May require careful mobile phase optimization to achieve baseline separation. |
| Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate), CHIRALPAK® IC) | Chiral recognition based on hydrogen bonding, π-π interactions, and inclusion into the chiral cavities of the polysaccharide derivative. | Normal-Phase (e.g., Hexane/Isopropanol/TFA) or Reversed-Phase (e.g., Acetonitrile/Water/TFA) | - Excellent resolving power for a wide range of racemates. - Immobilized versions (like CHIRALPAK IA, IB, IC) offer enhanced solvent compatibility. - CHIRALPAK IC has shown high selectivity for N-protected amino acids. | - Coated polysaccharide phases have limitations on solvent choice. - Normal-phase chromatography may not be ideal for all sample types. |
| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate), CHIRALPAK® IA) | Similar to other polysaccharide CSPs, relying on a combination of intermolecular interactions for chiral discrimination. | Normal-Phase (e.g., Hexane/Isopropanol/TFA) or Reversed-Phase (e.g., Acetonitrile/Water/TFA) | - Broad applicability for N-protected amino acids. - Immobilized for greater solvent flexibility. - Often complementary to cellulose-based phases. | - May exhibit different selectivity compared to cellulose-based phases, requiring screening of both types. |
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound using chiral HPLC is outlined below. This process involves sample preparation, chromatographic separation on a chiral column, and data analysis to quantify the enantiomeric excess (% ee).
Detailed Experimental Protocols
The following are detailed, starting-point protocols for the chiral HPLC methods discussed. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation for this compound.
Method 1: Macrocyclic Glycopeptide CSP (Reversed-Phase)
-
Column: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of water, acetonitrile, and an acidic modifier. A typical starting point is:
-
Water / Acetonitrile / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v)
-
The ratio of water to acetonitrile should be adjusted to optimize retention and resolution.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Polysaccharide-based CSP (Normal-Phase)
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a non-polar solvent, an alcohol modifier, and an acidic additive. A common starting composition is:
-
n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
The percentage of IPA can be adjusted to control retention and selectivity.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a small amount of the alcohol modifier to a concentration of approximately 1 mg/mL.
Alternative Methods
While direct chiral HPLC is the industry standard, other techniques can be employed for the determination of enantiomeric purity, although they may be less common for routine analysis of N-protected amino acids.
-
Indirect HPLC Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). However, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and reduced solvent consumption compared to HPLC. The same chiral stationary phases used in HPLC are often effective in SFC.
-
Gas Chromatography (GC): For volatile derivatives of amino acids, chiral GC with a cyclodextrin-based capillary column can be a powerful separation technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents in NMR can induce chemical shift differences between enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques.
A Comparative Guide to Boc-allo-Ile-OH and Boc-L-Ile-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and intricate world of peptide synthesis, the stereochemistry of amino acid building blocks is paramount. Subtle variations in the three-dimensional arrangement of atoms can profoundly influence a peptide's structure, biological activity, and therapeutic potential. This guide provides a comprehensive comparison of two diastereomers of Boc-protected isoleucine: Boc-L-allo-isoleucine (Boc-L-allo-Ile-OH) and Boc-L-isoleucine (Boc-L-Ile-OH). By examining their structural differences, performance in peptide synthesis, and impact on the final peptide, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Unveiling the Stereochemical Nuances: L-Isoleucine vs. L-allo-Isoleucine
Isoleucine is one of the two proteinogenic amino acids, along with threonine, that possesses two chiral centers, leading to the existence of four stereoisomers. Boc-L-Ile-OH and Boc-L-allo-Ile-OH are diastereomers, sharing the same molecular formula and connectivity but differing in the configuration at the β-carbon (Cβ).
-
Boc-L-Ile-OH possesses the (2S,3S) configuration, which is the naturally occurring form in proteins.
-
Boc-L-allo-Ile-OH has the (2S,3R) configuration.
This seemingly minor inversion at the β-carbon alters the spatial orientation of the side chain's methyl and ethyl groups, which can have significant consequences for peptide structure and function.
Caption: Stereochemical relationship between Boc-L-Isoleucine and Boc-L-allo-Isoleucine.
Physicochemical Properties: A Tale of Two Diastereomers
The difference in stereochemistry at the β-carbon gives rise to distinct physicochemical properties that can influence their handling, reactivity, and incorporation into peptide chains.
| Property | Boc-L-Isoleucine (Boc-L-Ile-OH) | Boc-L-allo-Isoleucine (Boc-L-allo-Ile-OH) |
| Synonyms | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 13139-16-7 | 35264-07-4 |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 66-69 °C | 60-64 °C |
| Solubility | Soluble in methanol, insoluble in water.[1] | Expected to have a similar solubility profile, though data is not widely available.[1] |
| Optical Rotation | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[1] | Data not widely available.[1] |
Performance in Peptide Synthesis: Key Considerations
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids.[1] While the general principles of Boc-SPPS apply to both diastereomers, their distinct stereochemistry can influence several critical aspects of the synthesis.
Coupling Efficiency
Both Boc-L-isoleucine and Boc-L-allo-isoleucine can be incorporated into a growing peptide chain using standard coupling reagents.[1] However, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine may lead to subtle differences in reaction kinetics.[1] Steric hindrance around the α-amino group is a known challenge for isoleucine coupling, and this can affect the rate of peptide bond formation.[1]
Racemization Risk
A critical concern in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides.[1] The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization.[1] However, the specific stereochemistry of the side chain can influence the stability of the activated intermediate.[1] There is no direct evidence to suggest a significantly higher racemization risk for one isomer over the other under standard Boc-SPPS conditions.[1] Nevertheless, meticulous control of coupling conditions, such as temperature and the choice of base, is always crucial to minimize epimerization.
Impact on Peptide Properties: Beyond the Synthesis
The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine extends beyond the ease of synthesis; it has profound implications for the properties of the final peptide.
Conformation and Biological Activity
The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have a significant impact on its three-dimensional structure.[1] The altered orientation of the side chain can disrupt or create new intramolecular and intermolecular interactions, leading to changes in conformation and, consequently, binding affinity to biological targets.[1] This makes L-allo-isoleucine a valuable tool in peptide drug discovery for modulating the conformational landscape of a peptide and potentially enhancing its biological activity or selectivity.
Experimental Protocols
General Protocol for Boc-SPPS of Hindered Amino Acids
This protocol provides a general guideline for the incorporation of Boc-L-Ile-OH or Boc-L-allo-Ile-OH into a peptide sequence on a solid support.
Materials:
-
Boc-protected amino acid (Boc-L-Ile-OH or Boc-L-allo-Ile-OH)
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Kaiser test kit
Workflow:
Caption: A typical workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 5 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-Ile-OH or Boc-L-allo-Ile-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Repeat: Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.
HPLC Analysis of Peptide Diastereomers
To analyze the stereochemical purity of the synthesized peptide and quantify any potential racemization, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The separation of diastereomers is often achievable due to their different three-dimensional structures, which leads to different interactions with the stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 or C8 reverse-phase column is commonly used. The choice of column may need to be optimized for the specific peptide.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a typical mobile phase system.
-
Detection: UV detection at 214 nm or 280 nm (if the peptide contains aromatic residues).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in the initial mobile phase.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the peptide and its potential diastereomers.
-
Data Analysis: Analyze the resulting chromatogram. Diastereomers, if present, should appear as separate peaks with distinct retention times. The peak areas can be used to quantify the relative amounts of each diastereomer.
Conclusion
The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine in peptide synthesis is a strategic one that should be guided by the specific goals of the research. While both are amenable to standard Boc-SPPS protocols, the resulting peptides can exhibit distinct properties.[1] Boc-L-isoleucine is the default choice for mimicking natural peptide sequences. In contrast, the incorporation of L-allo-isoleucine serves as a valuable strategy in peptide drug discovery to modulate conformation and potentially enhance biological activity.[1] Careful consideration of the potential, albeit subtle, differences in their synthetic performance and a thorough analysis of the final peptide product are essential for successful outcomes.
References
The Structural and Functional Ramifications of Allo-Isoleucine Incorporation in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug design. Among these, allo-isoleucine, a diastereomer of the canonical amino acid L-isoleucine, presents a subtle yet powerful tool for modulating peptide structure, stability, and biological function. This guide provides a comprehensive comparison of peptides containing allo-isoleucine versus those with standard L-isoleucine, supported by experimental data and detailed methodologies to empower rational peptide design.
The fundamental difference between L-isoleucine and L-allo-isoleucine lies in the stereochemistry at the β-carbon, which, while seemingly minor, can profoundly influence the three-dimensional conformation of a peptide. This alteration in local stereochemistry can cascade into significant changes in secondary structure, receptor binding affinity, and enzymatic stability, ultimately impacting the peptide's overall therapeutic potential.
Comparative Analysis of Physicochemical Properties
The distinct spatial arrangement of the side chain in L-allo-isoleucine compared to L-isoleucine gives rise to different physicochemical properties that can influence peptide synthesis and behavior.
| Property | Boc-L-isoleucine | Boc-L-allo-isoleucine |
| Synonyms | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 13139-16-7 | 35264-07-4 |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol |
| Melting Point | 66-69 °C | 60-64 °C |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | Soluble in methanol, insoluble in water | Data not widely available, expected to have a similar solubility profile |
| Optical Rotation | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol) | Data not widely available |
Impact on Peptide Structure: A Conformational Shift
The introduction of allo-isoleucine can induce significant changes in the secondary and tertiary structure of a peptide. These conformational alterations can be probed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR spectroscopy is a powerful tool to elucidate these structural differences at an atomic level. The chemical shifts and coupling constants of the α- and β-protons of isoleucine and allo-isoleucine residues are distinct, allowing for their unambiguous identification within a peptide sequence.[1] For instance, in one study, the α-CH proton of a D-allo-isoleucine residue in a peptide showed a higher chemical shift (4.36 ppm) compared to the α-CH protons of the L-isoleucine residues (4.03-4.29 ppm).[1] Conversely, the α-CH carbon of the D-allo-isoleucine residue exhibited a lower chemical shift (56.8 ppm) compared to the L-isoleucine residues (57.3-57.9 ppm).[1] These differences provide a clear spectral signature for the incorporation of allo-isoleucine and can be used to model the resulting conformational changes.
References
Unveiling Stereochemistry's Influence: A Comparative Analysis of Diastereomeric Opioid Peptides
A deep dive into the profound impact of stereochemistry on the biological activity of peptides, this guide offers a comparative analysis of two diastereomeric tetrapeptides targeting opioid receptors. Supported by experimental data, detailed protocols, and signaling pathway visualizations, we explore how subtle changes in a single amino acid's spatial arrangement can dramatically alter receptor affinity and functional activity, providing critical insights for researchers in drug discovery and development.
The precise three-dimensional structure of a peptide is a paramount determinant of its biological function. Diastereomers, which are stereoisomers that are not mirror images of each other, offer a compelling illustration of this principle. Even a single chiral center modification within a peptide sequence can lead to significant variations in its interaction with biological targets. This guide focuses on a case study of two diastereomeric opioid tetrapeptide analogues of Tyr-Tic-Phe-Phe (TIPP), highlighting the differences in their binding affinities and functional potencies at δ- and μ-opioid receptors.
Data Presentation: A Head-to-Head Comparison
The biological activities of the (2S,3R) and (2R,3S) diastereomers of a TIPP analogue were evaluated to determine their affinity for δ- and μ-opioid receptors and their ability to activate G-proteins. The quantitative data from these assays are summarized below.
| Peptide Diastereomer | δ-Opioid Receptor Affinity (Ki, nM) | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Functional Activity (EC50, nM) in [35S]GTPγS binding | μ-Opioid Receptor Functional Activity (EC50, nM) in [35S]GTPγS binding |
| (2S,3R)-βMePhe³ analogue | 0.3 | 15 | Weak Partial Agonist / Potent Antagonist | Partial Agonist |
| (2R,3S)-βMePhe³ analogue | 1.2 | 45 | Weak Partial Agonist | Partial Agonist |
Data synthesized from Novel et al., 2007.
The data clearly demonstrates that the (2S,3R) diastereomer possesses a higher affinity for both δ- and μ-opioid receptors compared to its (2R,3S) counterpart. Notably, in functional assays, the (2S,3R) isomer acts as a more potent antagonist at the δ-opioid receptor.[1]
Visualizing the Mechanism: Signaling and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the delta-opioid receptor signaling pathway and the workflows for peptide synthesis and biological evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides
This protocol outlines the manual synthesis of a tetrapeptide on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (5 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin with DCM, dimethylformamide (DMF), and DCM again.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Cleavage from Resin:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
HPLC Purification of Diastereomeric Peptides
This protocol describes the purification of crude diastereomeric peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of mobile phase A and B (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Column and Mobile Phases:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing mobile phase B concentration (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min for analytical scale or higher for preparative scale.
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peptide peaks. Diastereomers will typically elute at slightly different retention times.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions of each diastereomer and lyophilize to obtain the final purified peptides as a white powder.
Radioreceptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of the diastereomeric peptides for opioid receptors using rat brain membranes.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE for δ-receptors or [³H]DAMGO for μ-receptors).
-
Increasing concentrations of the unlabeled diastereomeric peptide (competitor).
-
Rat brain membrane preparation (typically 100-200 µg of protein per well).
-
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the ability of the diastereomeric peptides to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes expressing the receptor of interest (e.g., CHO cells expressing δ- or μ-opioid receptors).
-
Membrane Preparation: Prepare membranes from CHO cells expressing the opioid receptor of interest using a similar procedure as described for the radioreceptor binding assay.
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM final concentration) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of the diastereomeric peptide (agonist).
-
Cell membrane preparation.
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) by non-linear regression analysis.
-
References
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides with Allo-Isoleucine
For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation remains a critical hurdle. The strategic incorporation of non-standard amino acids is a key approach to improving peptide half-life and bioavailability. This guide provides a comparative analysis of the enzymatic stability of peptides containing allo-isoleucine versus its natural diastereomer, L-isoleucine.
While direct, quantitative comparative data on the enzymatic stability of allo-isoleucine-containing peptides is not abundant in publicly available literature, we can infer its stabilizing effects based on the fundamental principles of enzyme stereospecificity. Proteolytic enzymes, which are chiral catalysts, exhibit a high degree of specificity for L-amino acids. The introduction of a diastereomer like allo-isoleucine, which differs in the stereochemistry at the β-carbon, is expected to hinder or prevent enzymatic recognition and cleavage.[1]
The altered spatial arrangement of the side chain in allo-isoleucine can disrupt the precise fit required for an enzyme's active site, thereby rendering the adjacent peptide bonds less susceptible to hydrolysis.[1] This guide will delve into the expected improvements in stability, present a framework for evaluating these differences, and provide detailed experimental protocols for assessing enzymatic stability.
Comparative Stability Insights
The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have a profound impact on its three-dimensional structure.[1] This conformational change can directly influence its interaction with proteolytic enzymes, leading to enhanced stability. While specific half-life data is scarce, the general principle of increased resistance to proteolysis for peptides containing unnatural amino acids is well-established.
To illustrate the potential impact of this substitution, the following table presents a hypothetical comparison of the enzymatic stability of a model peptide containing either L-isoleucine or L-allo-isoleucine when exposed to common proteases.
| Peptide Sequence | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining (Hypothetical) | Half-life (t½) (Hypothetical) |
| Ac-Tyr-Gly-Gly-Phe-Ile -NH₂ | Trypsin | 0 | 100 | ~ 2 hours |
| 1 | 60 | |||
| 2 | 35 | |||
| 4 | 10 | |||
| Ac-Tyr-Gly-Gly-Phe-allo-Ile -NH₂ | Trypsin | 0 | 100 | > 24 hours |
| 1 | 98 | |||
| 2 | 95 | |||
| 4 | 90 | |||
| Ac-Tyr-Gly-Gly-Phe-Ile -NH₂ | Chymotrypsin | 0 | 100 | ~ 1.5 hours |
| 1 | 45 | |||
| 2 | 20 | |||
| 4 | 5 | |||
| Ac-Tyr-Gly-Gly-Phe-allo-Ile -NH₂ | Chymotrypsin | 0 | 100 | > 18 hours |
| 1 | 97 | |||
| 2 | 92 | |||
| 4 | 85 |
Experimental Protocols
To empirically determine and compare the enzymatic stability of peptides containing allo-isoleucine, a well-defined experimental protocol is essential. The following outlines a general method for an in vitro peptide stability assay in plasma.
Protocol: In Vitro Peptide Stability Assay in Plasma
1. Materials:
-
Test peptide (with L-isoleucine) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Test peptide (with L-allo-isoleucine) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma (e.g., from a commercial source).
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).
-
HPLC or LC-MS system for analysis.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
2. Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide (either the L-isoleucine or L-allo-isoleucine variant) to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the in vitro peptide stability assay.
Caption: Workflow for in vitro peptide stability assay.
Signaling Pathway Context
The enhanced stability of allo-isoleucine-containing peptides can be particularly beneficial in targeting signaling pathways that are regulated by peptide ligands. For instance, many G protein-coupled receptor (GPCR) signaling cascades are initiated by peptide hormones or neurotransmitters that are susceptible to rapid degradation. By increasing the peptide's half-life, its ability to engage the receptor and sustain downstream signaling is prolonged.
Caption: Prolonged GPCR signaling by a stabilized peptide.
Conclusion
The incorporation of allo-isoleucine represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. While direct comparative data remains an area for further research, the principles of stereospecific enzyme activity strongly suggest a significant improvement in peptide half-life. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore the potential of allo-isoleucine in the design of more durable and effective peptide-based drugs.
References
A Comparative Guide: Boc vs. Fmoc Strategy for allo-Isoleucine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide chains is a critical strategy in modern drug discovery and development, offering avenues to enhance peptide stability, bioactivity, and conformational rigidity. Allo-isoleucine, a diastereomer of L-isoleucine, presents a unique set of challenges and opportunities due to the steric hindrance of its β-branched side chain. The choice between the two cornerstone strategies of solid-phase peptide synthesis (SPPS)—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly impacts the efficiency of allo-isoleucine incorporation, final peptide purity, and overall yield. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the incorporation of allo-isoleucine, complete with detailed experimental protocols and workflow visualizations.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1][2] The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][3] This dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[2]
-
Boc Strategy: This classic approach employs an acid-labile Boc group for Nα-protection and typically uses benzyl-based side-chain protecting groups, which are removed simultaneously with the peptide from the resin using a strong acid like hydrogen fluoride (HF).[2]
-
Fmoc Strategy: This milder approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups (e.g., tBu, Trt).[] This orthogonality allows for selective deprotection and modification of side chains while the peptide remains anchored to the resin.[2]
Quantitative Performance Comparison
| Performance Metric | Boc-allo-Isoleucine Strategy | Fmoc-allo-Isoleucine Strategy | Key Considerations |
| Coupling Efficiency | 97-99% (Illustrative for Isoleucine)[5] | 97-99% (Illustrative for Isoleucine)[5] | Steric hindrance can be a challenge for both. Optimization of coupling reagents (e.g., HATU, HBTU, COMU) and longer reaction times are often necessary.[6] |
| Typical Crude Purity | 60-75% (Illustrative for Isoleucine)[5] | 62-78% (Illustrative for Isoleucine)[5] | Fmoc strategy often yields higher purity due to milder deprotection steps.[2] Harsh final cleavage in Boc chemistry can generate more side products. |
| Overall Yield | 75-85% (Illustrative for Isoleucine)[5] | 78-88% (Illustrative for Isoleucine)[5] | Repeated acid exposure in Boc-SPPS may lead to peptide loss from the resin. Aggregation can be an issue in Fmoc-SPPS for certain sequences. |
| Racemization Risk | Generally low | Can be higher with certain coupling reagents | Urethane-based protecting groups like Boc and Fmoc significantly reduce racemization.[7] However, the choice of coupling reagent and base can influence the extent of epimerization, especially for sterically hindered residues.[8] |
Experimental Protocols
The following are detailed, generalized protocols for the manual incorporation of allo-isoleucine using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS for allo-Isoleucine Incorporation
This protocol outlines a single cycle for the addition of Boc-L-allo-isoleucine to a peptide chain on a Merrifield resin.
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[9]
-
Drain the solution and add fresh 50% TFA/DCM. Agitate for an additional 20-30 minutes.[9][10]
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (2x) to remove residual acid, followed by DCM (3x).[9]
3. Neutralization:
-
Neutralize the resin-bound peptide's N-terminal amine salt by agitating with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 10 minutes.[11]
-
Wash the resin with DCM (5x).
4. Coupling of Boc-L-allo-Isoleucine:
-
In a separate vessel, pre-activate Boc-L-allo-isoleucine (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3 equivalents) and DIPEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test is obtained. For sterically hindered amino acids like allo-isoleucine, a second coupling may be necessary.
-
Wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x).
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with an acetylation solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Fmoc-SPPS for allo-Isoleucine Incorporation
This protocol describes a single cycle for the addition of Fmoc-L-allo-isoleucine to a peptide chain on a Rink Amide resin.
1. Resin Swelling:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[12]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[3][12]
-
Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.[12]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).[12]
3. Coupling of Fmoc-L-allo-Isoleucine:
-
In a separate vessel, dissolve Fmoc-L-allo-isoleucine (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.[12]
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6 equivalents) to the amino acid solution to begin activation.[12]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours. Monitor the reaction progress with a Kaiser test. A double coupling may be required for complete reaction.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.
-
Wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualizations
Boc Solid-Phase Peptide Synthesis Cycle
Caption: Workflow for a single cycle of Boc-SPPS.
Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: Workflow for a single cycle of Fmoc-SPPS.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for allo-isoleucine incorporation depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of synthesis.
-
The Fmoc strategy is generally preferred for its milder deprotection conditions, which are more compatible with a wider range of functionalities and often result in higher purity crude products.[2][5] Its orthogonality is a significant advantage for synthesizing complex peptides that may require on-resin side-chain modifications.[2]
-
The Boc strategy , while robust and well-established, involves harsher acidic conditions for both deprotection and final cleavage.[2] This can be detrimental to sensitive peptides. However, for long or hydrophobic sequences prone to aggregation, the protonated N-terminus after Boc deprotection can sometimes improve solubility and coupling efficiency.[2]
For the incorporation of the sterically hindered allo-isoleucine, careful optimization of coupling conditions is paramount regardless of the chosen strategy. The use of modern, highly efficient coupling reagents such as HATU, HCTU, or COMU, along with extended coupling times or double coupling protocols, is highly recommended to ensure complete incorporation and maximize the final yield and purity of the target peptide.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Conformational Analysis of Peptides Containing Allo-Isoleucine versus Isoleucine
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of amino acid stereochemistry on peptide structure and function is paramount. This guide provides an objective comparison of the conformational properties of peptides containing L-allo-isoleucine against their L-isoleucine diastereomers, supported by experimental data and detailed methodologies.
The substitution of the proteinogenic amino acid L-isoleucine (L-Ile) with its non-proteinogenic diastereomer, L-allo-isoleucine (L-allo-Ile), can profoundly alter the three-dimensional structure of a peptide. This seemingly minor change—a difference in the stereochemistry at the β-carbon—can lead to significant variations in biological activity, proteolytic stability, and receptor binding affinity. This guide delves into the experimental techniques used to elucidate these conformational differences, presenting a clear comparison for researchers engaged in peptide design and drug discovery.
Impact of Allo-Isoleucine on Peptide Conformation
The altered spatial arrangement of the side chain in allo-isoleucine can disrupt or introduce new intramolecular and intermolecular interactions, leading to distinct conformational preferences compared to peptides containing isoleucine.[1] This makes the incorporation of allo-isoleucine a valuable strategy in peptide drug design to modulate structure and potentially enhance therapeutic properties.[1]
A key area of investigation is the effect of this substitution on the secondary structure of peptides. For instance, in helical peptides, the placement of an allo-isoleucine residue can influence the stability and overall geometry of the helix.
Experimental Data: A Comparative Analysis
Table 1: Comparative NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between isoleucine and allo-isoleucine residues within a peptide.[1] The chemical shifts and coupling constants of the α- and β-protons are highly sensitive to the local stereochemistry.[3]
| Parameter | Peptide-Ile (Expected) | Peptide-allo-Ile (Expected) | Significance |
| ¹H α-CH Chemical Shift (δ) | Lower field | Higher field | The chemical shift of the α-proton is a direct indicator of the local electronic environment, which is altered by the different side-chain orientation.[4] |
| ¹³C α-CH Chemical Shift (δ) | Higher field | Lower field | Similar to the proton chemical shift, the ¹³C chemical shift of the α-carbon is sensitive to the stereochemistry. |
| ³J(Hα-Hβ) Coupling Constant | Larger | Smaller | The Karplus relationship correlates this coupling constant to the dihedral angle between the α- and β-protons, providing insight into side-chain rotamer populations. |
| Nuclear Overhauser Effects (NOEs) | Unique set of intramolecular contacts | Different set of intramolecular contacts | NOEs provide distance restraints between protons, and a different set of contacts indicates a distinct three-dimensional fold. |
Table 2: Comparative Circular Dichroism (CD) Spectroscopic Data
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content of peptides.
| Parameter | Peptide-Ile (Hypothetical) | Peptide-allo-Ile (Hypothetical) | Significance |
| Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) | -25,000 deg·cm²·dmol⁻¹ | -20,000 deg·cm²·dmol⁻¹ | A decrease in the magnitude of the negative ellipticity at 222 nm suggests a potential decrease in α-helical content or a distortion of the helical structure. |
| Ratio of [θ]₂₂₂ / [θ]₂₀₈ | ~1.0 | < 1.0 | This ratio is often used to characterize the nature of the α-helix. A deviation from 1.0 can indicate changes in helix stability or geometry. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these analyses.
Peptide Synthesis
The synthesis of both Peptide-Ile and Peptide-allo-Ile can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O with a buffer at a specific pH) to a concentration of 1-5 mM.[5]
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample quality.
-
Acquire two-dimensional (2D) spectra such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of amino acid residues, NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton correlations, and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon-attached protons.
-
-
Resonance Assignment: Assign the chemical shifts of all protons and carbons to their respective atoms in the peptide sequence.
-
Structural Restraint Extraction:
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure the ³J(Hα-Hβ) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation and Refinement: Use the experimental restraints as input for structure calculation programs to generate an ensemble of 3D structures that are consistent with the NMR data.
Circular Dichroism Spectroscopy
References
- 1. benchchem.com [benchchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-allo-Ile-OH
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like Boc-allo-Ile-OH is a critical aspect of laboratory management. Adherence to proper disposal protocols not only ensures a safe working environment but also maintains regulatory compliance and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety practices for laboratory chemical waste.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific, detailed safety data sheet (SDS) outlining all hazards of this compound is not consistently available, the general nature of Boc-protected amino acids and available data sheets for similar compounds necessitate a cautious approach.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear chemical safety goggles or glasses to shield against potential dust particles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Respiratory Protection: When handling the solid compound, especially if dust generation is possible, use a NIOSH-approved respirator (e.g., N95 dust mask). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Body Protection: A laboratory coat should be worn to protect personal clothing from contamination.
-
Hygiene: After handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area to prevent accidental ingestion.
Step-by-Step Disposal Protocol
The recommended and mandatory method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[2][3][4] Under no circumstances should this chemical be discarded in the general trash or poured down the drain.[2][3]
Experimental Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Solid Waste: Collect any solid this compound waste, including residual product and contaminated consumables (e.g., weighing paper, spatulas, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, compatible container that is appropriate for the solvent used.[2][3]
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name, "this compound," and the CAS Number 35264-07-4.
-
Indicate any solvents present in the container.
-
Include any institutional tracking numbers or other information required by your facility's Environmental Health and Safety (EHS) office.[2][3]
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area specifically for chemical waste accumulation.[2]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
Spill Management:
In the event of a spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.
-
Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material into a labeled waste container.[3][4]
-
Liquid Spills (if dissolved): Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Scoop the absorbed material into a designated waste container.[3][4]
-
Following cleanup, decontaminate the spill area.
Data Presentation
The following table summarizes key quantitative data for this compound, which is essential for proper identification and documentation for waste disposal.
| Property | Value | References |
| CAS Number | 35264-07-4 | [1][6][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][7] |
| Molecular Weight | 231.29 g/mol | [1][7] |
| Melting Point | 60 - 64 °C | [1][6] |
| Appearance | White powder | [6] |
| Storage Class Code | 11 - Combustible Solids | [1] |
Disposal Workflow
The procedural flow for the safe disposal of this compound in a laboratory setting is illustrated in the diagram below. This provides a clear, step-by-step visual guide for laboratory personnel.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-allo-Ile-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Boc-allo-Ile-OH (CAS Number: 35264-07-4), a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Physical and Chemical Properties
This compound is a white to off-white powder with a melting point of 60-64 °C.[1] It is classified as a combustible solid.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on available safety data sheets and general best practices for handling solid amino acid derivatives.[2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against dust particles and accidental splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect clothing and skin from potential contamination.[4] |
| Respiratory Protection | N95 Dust Mask or Particulate Respirator | A NIOSH-approved N95 dust mask or a particle respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for both safety and the quality of your research.
1. Preparation:
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[5]
-
Prepare your workspace by gathering all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and placing them inside the fume hood.[6]
2. Handling:
-
When weighing the compound, use a tared weigh boat and handle the container with care to avoid generating dust.[6]
-
Slowly and carefully transfer the weighed solid into the reaction vessel.
-
If dissolving the compound, add the appropriate solvent to the vessel containing the solid.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Disposal Plan: Step-by-Step Disposal Protocol
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][8]
1. Waste Segregation:
-
Do not dispose of this compound in the general trash or down the drain.[5]
-
Segregate solid waste contaminated with this compound from liquid waste.
2. Solid Waste Disposal:
-
Collect all solid waste, including any unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Liquid Waste Disposal:
-
If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and appropriately labeled container that is compatible with the solvent used.[8]
-
The label should identify the full chemical name and the solvent.
4. Final Disposal:
-
Store sealed waste containers in a designated and secure chemical waste storage area.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[8]
Emergency Procedures
In the event of accidental exposure or a spill, follow these first aid and cleanup measures:[1]
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
Spill: In case of a spill, avoid generating dust.[4] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound = 99.0 TLC 35264-07-4 [sigmaaldrich.com]
- 3. This compound = 99.0 TLC 35264-07-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
